molecular formula C8H5FN2O2 B090482 5-fluoro-1H-indazole-3-carboxylic acid CAS No. 1077-96-9

5-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B090482
CAS No.: 1077-96-9
M. Wt: 180.14 g/mol
InChI Key: XFHIMKNXBUKQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHIMKNXBUKQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566735
Record name 5-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-96-9
Record name 5-Fluoro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural features make it a valuable building block in the synthesis of complex bioactive molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key intermediate in the development of selective androgen receptor degraders (SARDs).

Chemical and Physical Properties

This compound is a solid at room temperature with a high melting point, indicating a stable crystalline structure. The presence of the fluorine atom and the carboxylic acid group significantly influences its electronic properties and reactivity.

PropertyValueReference
Molecular Formula C₈H₅FN₂O₂[1]
Molar Mass 180.14 g/mol [1]
CAS Number 1077-96-9[1]
Melting Point 299 °C[2]
Boiling Point (Predicted) 445.9 ± 25.0 °C[2]
Density (Predicted) 1.610 ± 0.06 g/cm³[2]
pKa (Predicted) 2.89 ± 0.30[2]
Appearance Yellow solid[3]

Synonyms: 5-Fluoro-3-indazolecarboxylic acid, 5-fluoro-1H-indazol-3-carboxylic acid[1].

Spectral Data

While a publicly available, definitively assigned high-resolution spectrum for this compound is not readily accessible, data from analogous structures and related compounds can provide valuable insights for characterization.

¹H and ¹³C NMR Spectroscopy

Based on the structure and data from similar indazole derivatives, the following are expected chemical shift ranges in DMSO-d₆:

  • ¹H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet significantly downfield, likely >13 ppm. The N-H proton of the indazole ring would also be a broad singlet, typically in the range of 13-14 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 160-170 ppm. The aromatic carbons would appear in the range of 100-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Note: The provided ¹H and ¹³C NMR data for a compound designated "5-FA" (¹H NMR: δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H); ¹³C NMR: δ 169.28, 157.54, 149.66, 138.55, 130.64, 48.63)[4] does not fully align with the expected spectrum for this compound, particularly the presence of a singlet at 4.36 ppm in the ¹H NMR. Therefore, this data should be used with caution.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways would likely involve the loss of CO₂ (m/z 136) and subsequent fragmentation of the indazole ring. The fragmentation pattern of synthetic cannabinoids with an indazole core often shows characteristic ions corresponding to the indazole acylium cation[5].

Experimental Protocols

Synthesis of this compound

A common synthetic route to indazole-3-carboxylic acids involves the diazotization of an appropriate aniline derivative followed by cyclization. A plausible synthesis for this compound starts from 2-amino-5-fluorobenzoic acid.

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃) or other suitable reducing agent

  • Solvents (e.g., water, ethanol)

Procedure:

  • Diazotization: Dissolve 2-amino-5-fluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.

  • Reduction and Cyclization: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water.

  • Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often exothermic and may require cooling to control the temperature.

  • After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. The cyclization to form the indazole ring occurs during this step.

  • Isolation and Purification: Acidify the reaction mixture to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

This is a generalized protocol based on established methods for indazole synthesis[6]. Specific reaction conditions, such as concentrations, reaction times, and temperatures, would need to be optimized for this particular substrate.

Synthesis_Workflow Start 2-amino-5-fluorobenzoic acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Reduction_Cyclization Reduction & Cyclization (Na₂SO₃) Diazonium->Reduction_Cyclization Crude_Product Crude Product Reduction_Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

Biological Relevance and Application in Drug Development

This compound is a crucial intermediate in the synthesis of Selective Androgen Receptor Degraders (SARDs)[2]. SARDs are a class of targeted protein degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), which are being investigated for the treatment of prostate cancer.

Mechanism of Action of SARDs (PROTACs)

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The SARD, by simultaneously binding to the Androgen Receptor and an E3 ligase, forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the Androgen Receptor, marking it for degradation by the proteasome. This degradation of the Androgen Receptor can overcome resistance mechanisms seen with traditional androgen receptor antagonists[1][7][8][9].

SARD_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) SARD SARD (PROTAC) AR->SARD Binds to Proteasome Proteasome AR->Proteasome Enters for Degradation Ternary AR-SARD-E3 Complex E3 E3 Ubiquitin Ligase SARD->E3 Recruits Ub Ubiquitin Ub->AR Tags AR Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Produces Ternary->Ub Ubiquitination

General mechanism of action for a SARD (PROTAC).

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of targeted cancer therapies. Its chemical properties, dictated by the indazole core, fluorine substituent, and carboxylic acid moiety, make it a versatile scaffold for the synthesis of complex molecules like SARDs. Further research into its synthesis optimization and the biological activities of its derivatives will continue to be an area of active investigation for medicinal chemists and drug development professionals.

References

A Technical Guide to 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9): A Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features and reactivity have positioned it as a valuable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its significant applications in the development of novel therapeutics, particularly in oncology and for conditions requiring hormonal regulation. Detailed experimental protocols and visual diagrams of synthetic and biological pathways are included to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is typically a yellow solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

PropertyValueReferences
CAS Number 1077-96-9[2][3][4]
Molecular Formula C₈H₅FN₂O₂[2][3]
Molecular Weight 180.14 g/mol [3]
Appearance Yellow solid[5]
Melting Point 299 °C[3]
Boiling Point 445.9 ± 25.0 °C (Predicted)[3]
Density 1.610 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.89 ± 0.30 (Predicted)[3]
Purity ≥ 97-99%[5]
Storage Conditions 2-8 °C[3]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step processes. A common strategy is the cyclization of a suitably substituted phenylhydrazine derivative. The presence of the fluorine atom and the carboxylic acid group provides two key points for further chemical modification, making it a versatile scaffold.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route starting from 4-fluoro-2-methylaniline, proceeding through diazotization and cyclization to form the indazole ring, followed by oxidation to yield the final carboxylic acid.

G A 4-Fluoro-2-methylaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Diazonium Salt Intermediate B->C D Cyclization C->D Step 2 E 5-Fluoro-1H-indazole D->E F Oxidation of methyl group E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of this compound from a readily available starting material is not extensively published in a single source, the following general procedure for the synthesis of 1H-indazole-3-carboxylic acid via carboxylation of a protected indazole can be adapted. This method involves the protection of the indazole nitrogen, followed by lithiation and reaction with carbon dioxide.

Materials:

  • 1-((2-(trimethylsilyl)ethoxy)methyl)-5-fluoro-1H-indazole (Protected Indazole)

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Carbon dioxide (gas or dry ice)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Citric acid solution

  • Tetrabutylammonium fluoride (TBAF) in THF

  • N,N-Dimethylformamide (DMF)

  • 10% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Carboxylation:

    • Dissolve the protected 5-fluoro-1H-indazole in dry THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -70 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -70 °C.

    • Stir the resulting solution at -70 °C for 30 minutes.

    • Bubble carbon dioxide gas through the solution at -70 °C for 90 minutes.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with a citric acid solution to precipitate the SEM-protected acid.

    • Filter the solid, wash with water, and dry.

  • Deprotection:

    • Dissolve the protected acid in a mixture of DMF and THF.

    • Add TBAF (1 M in THF).

    • Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.

    • Evaporate the THF.

    • Basify the residue with a 10% NaHCO₃ solution and wash with diethyl ether.

    • Acidify the aqueous layer with a citric acid solution to precipitate the final product.

    • Filter the solid, wash with water, and dry to afford this compound.

Biological Activity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5] The indazole scaffold is recognized as a privileged structure in medicinal chemistry, and the addition of a fluorine atom can enhance metabolic stability and binding affinity.

Selective Androgen Receptor Degraders (SARDs)

This compound has been reported as a useful intermediate in the preparation of selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[3] SARDs represent a promising therapeutic strategy, especially in castration-resistant prostate cancer (CRPC), by promoting the degradation of the androgen receptor (AR) through the ubiquitin-proteasome pathway.[6][7]

G cluster_SARD SARD (e.g., PROTAC) cluster_AR Androgen Receptor cluster_E3 E3 Ubiquitin Ligase SARD SARD Molecule (derived from this compound) AR Androgen Receptor (AR) SARD->AR Binds to AR E3 E3 Ubiquitin Ligase SARD->E3 Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Targeted for Degradation E3->AR Ubiquitination Degradation AR Degradation Proteasome->Degradation Ub Ubiquitin

Caption: Mechanism of action of a SARD.

Enzyme Inhibitors in Oncology
Compound ClassTargetIC₅₀ (µM)Reference
1,2,3-triazole derivative (Compound 14e)IDO1 (HeLa cells)3.63[9]
1,2,3-triazole derivative (Compound 3a)IDO1 (HeLa cells)0.75[10]
Agrochemicals

Beyond pharmaceuticals, this compound is also utilized in the formulation of agrochemicals for pest control and crop protection, highlighting its versatility.[5]

Experimental Protocols for Biological Assays

IDO1 Enzymatic Inhibition Assay (Cell-Based)

This protocol is a general method for assessing the inhibitory activity of compounds against IDO1 in a cellular context.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Human interferon-gamma (IFN-γ)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • 4-(dimethylamino)benzaldehyde in acetic acid (Ehrlich's reagent)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Enzyme Induction and Inhibitor Treatment:

    • Add 100 μL of growth medium containing diluted test compounds and 100 ng/mL of human IFN-γ to each well.

    • Incubate the cells for 18 hours at 37 °C in a CO₂ incubator.

  • Kynurenine Measurement:

    • Transfer 140 μL of the culture medium from each well to a new 96-well plate.

    • Add 20 μL of 3.05 N TCA to hydrolyze N-formylkynurenine to kynurenine.

    • Incubate at 50 °C for 30 minutes.

    • Centrifuge the plate to remove any precipitate.

    • Transfer 100 μL of the supernatant to another 96-well plate and add 100 μL of 2% (w/v) 4-(dimethylamino)benzaldehyde in acetic acid.

    • Measure the absorbance at a suitable wavelength to quantify the kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (IFN-γ treated cells without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[9]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its robust physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with therapeutic potential. Its established role as an intermediate in the development of SARDs and enzyme inhibitors underscores its importance in the ongoing search for novel treatments for cancer and other diseases. The experimental protocols and pathways outlined in this guide are intended to facilitate further research and innovation in this promising area of medicinal chemistry.

References

The Biological Significance of 5-Fluoro-1H-indazole-3-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-1H-indazole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it a valuable starting point for the development of novel therapeutics, particularly in the realm of oncology.[1] While the biological activity of the core molecule itself is not extensively documented, its derivatives have demonstrated significant potential in modulating key biological pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this compound, focusing on their mechanisms of action, quantitative data from key studies, and the experimental methodologies employed.

Anticancer Activity of Indazole-3-Carboxamide Derivatives

A significant body of research has focused on the synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as potential anticancer agents. These compounds have shown inhibitory activity against various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of p21-activated kinase 1 (PAK1)

Recent studies have identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy due to its role in tumor progression.[2]

Quantitative Data: PAK1 Inhibition

CompoundTargetIC50 (nM)Cell LineActivityReference
30l PAK19.8MDA-MB-231Suppressed migration and invasion[2]

Experimental Protocol: PAK1 Inhibition Assay

A typical experimental workflow to assess PAK1 inhibitory activity involves a kinase inhibition assay. The protocol generally includes the following steps:

  • Reagents and Materials: Recombinant human PAK1 enzyme, ATP, substrate peptide, and the test compound (e.g., a 1H-indazole-3-carboxamide derivative).

  • Assay Procedure: The assay is performed in a microplate format. The test compound at various concentrations is pre-incubated with the PAK1 enzyme. The kinase reaction is initiated by the addition of ATP and the substrate peptide.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactive labeling (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Signaling Pathway: PAK1 and Tumor Metastasis

PAK1_Pathway PAK1 PAK1 Snail Snail PAK1->Snail Migration Cell Migration Snail->Migration Invasion Cell Invasion Snail->Invasion Indazole_Derivative 1H-indazole-3-carboxamide Derivative (e.g., 30l) Indazole_Derivative->PAK1 Inhibits

Caption: Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives downregulates Snail expression, leading to the suppression of tumor cell migration and invasion.

Antiproliferative Activity Against Various Cancer Cell Lines

Derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3][4] These studies highlight the potential of the indazole scaffold in developing broad-spectrum anticancer agents.

Quantitative Data: Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[3][4]
6o HEK-293 (Normal Human Embryonic Kidney)33.2[3][4]

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indazole derivatives) for a specified period (e.g., 48 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control are included.[3]

  • MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Logical Relationship: Apoptosis and Cell Cycle Arrest

Apoptosis_CellCycle Indazole_Derivative 1H-indazole-3-amine Derivative (e.g., 6o) Bcl2 Bcl-2 Family Indazole_Derivative->Bcl2 Inhibits p53_MDM2 p53/MDM2 Pathway Indazole_Derivative->p53_MDM2 Affects Apoptosis Apoptosis Bcl2->Apoptosis p53_MDM2->Apoptosis CellCycleArrest Cell Cycle Arrest p53_MDM2->CellCycleArrest

Caption: 1H-indazole-3-amine derivatives can induce apoptosis and cell cycle arrest by modulating the Bcl-2 family and the p53/MDM2 pathway.

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its own intrinsic biological activity is a subject for further investigation, its role as a foundational structure for a multitude of potent and selective inhibitors is well-established. The derivatives of this core have demonstrated significant promise in the field of oncology, with activities ranging from the inhibition of key kinases like PAK1 to the induction of apoptosis and cell cycle arrest in various cancer cell lines. The data and experimental protocols summarized herein provide a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold in their discovery programs. Further exploration of this chemical space is warranted to unlock its full potential in addressing unmet medical needs.

References

An In-Depth Technical Guide to 5-fluoro-1H-indazole-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoro-1H-indazole-3-carboxylic acid, a versatile heterocyclic scaffold, and its derivatives, which have garnered significant interest in medicinal chemistry. This document details the synthesis, biological activities, and therapeutic potential of these compounds, with a particular focus on their roles as kinase and PARP inhibitors.

Core Compound: this compound

This compound is a fluorinated derivative of indazole-3-carboxylic acid. The introduction of a fluorine atom at the 5-position of the indazole ring can significantly enhance the compound's metabolic stability, binding affinity, and overall biological activity, making it a valuable building block in the design of novel therapeutic agents.[1] This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and neurology.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
CAS Number 1077-96-9
Appearance White to off-white powder
IUPAC Name This compound
SMILES C1=CC2=C(C=C1F)C(=NN2)C(=O)O
InChI InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted phenylhydrazines. The carboxylic acid moiety can then be readily converted into a variety of derivatives, most notably carboxamides, through standard amide coupling reactions.

Experimental Protocol: Synthesis of 2-amino-5-fluorobenzoic acid (A Key Precursor)

A potential synthetic route to this compound starts from 2-amino-5-fluorobenzoic acid. The preparation of this precursor from 4-fluoroaniline is detailed below.

Materials:

  • 4-fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Hydrogen peroxide

  • Sodium hydroxide

Procedure:

  • Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: 4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride.

  • Cyclization to 5-fluoro-1H-indole-2,3-dione: The resulting N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is cyclized in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.

  • Oxidative cleavage to 2-amino-5-fluorobenzoic acid: The dione is then oxidized with hydrogen peroxide under alkaline conditions to afford 2-amino-5-fluorobenzoic acid.[2]

Experimental Protocol: General Synthesis of N-Substituted-5-fluoro-1H-indazole-3-carboxamides

The following is a general procedure for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Substituted amine (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted amine (1.1 equivalents) and triethylamine (2 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-fluoro-1H-indazole-3-carboxamide.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant potential as inhibitors of various enzymes implicated in disease, particularly in oncology. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine base of ATP and interact with the hinge region of kinases.

Kinase Inhibition

Numerous kinases are validated targets in cancer therapy. The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

  • PAK1 Inhibition: The introduction of a piperazine moiety with a terminal pyridine ring at the amide nitrogen is crucial for high potency. Additionally, substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[3]

  • GSK-3β Inhibition: The presence of a 5-substituent on the indazole ring, such as a methoxy group, has been shown to be important for high potency.

Quantitative Data: Kinase Inhibitory Activity of Indazole-3-carboxamide Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Key Structural Features
30l PAK19.81H-indazole-3-carboxamide with a 4-(pyridin-4-yl)piperazin-1-yl moiety at the amide nitrogen.[3]
49 GSK-3β1.7 µM5-methoxy-1H-indazole-3-carboxamide derivative.
50 GSK-3β0.35 µM5-methoxy-1H-indazole-3-carboxamide derivative.

Signaling Pathway: PAK1 in Cell Migration

PAK1_Signaling RTK Receptor Tyrosine Kinase RAC_CDC42 Rac/Cdc42 RTK->RAC_CDC42 PAK1 PAK1 RAC_CDC42->PAK1 Activation LIMK LIMK PAK1->LIMK Cofilin Cofilin LIMK->Cofilin Inhibition Actin Actin Dynamics Cofilin->Actin Severing Migration Cell Migration & Invasion Actin->Migration Inhibitor Compound 30l (Indazole Derivative) Inhibitor->PAK1 PARP_Signaling DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis NAD NAD+ NAD->PARP1 Substrate Repair_proteins DNA Repair Proteins (XRCC1, etc.) PAR->Repair_proteins Recruitment Repair DNA Repair Repair_proteins->Repair Inhibitor 5-Fluoro-1H-indazole- 3-carboxamide Derivatives Inhibitor->PARP1 Cell_Based_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Test Compound (e.g., 5-fluoro-1H-indazole-3-carboxamide derivative) Incubate1->Treat Incubate2 Incubate (1-2 hours) Treat->Incubate2 Damage Induce DNA Damage (e.g., H₂O₂) Incubate2->Damage Incubate3 Incubate (15-30 min) Damage->Incubate3 Assay Perform Cell-Based PARP Activity Assay Incubate3->Assay Measure Measure Signal (Absorbance/Luminescence) Assay->Measure

References

The Therapeutic Potential of Fluorinated Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful strategy to modulate and enhance the therapeutic properties of these molecules. Fluorine's unique physicochemical characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly improve a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[3][4][5] Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine.[6][7] This technical guide provides an in-depth overview of the therapeutic potential of fluorinated indazoles, focusing on their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The Role of Fluorination in Drug Design

The introduction of fluorine into a drug candidate can confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer drug half-life and reduced clearance.[3]

  • Increased Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[7][8]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the ionization state of a drug at physiological pH and thereby affecting its solubility and target interactions.[7]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and selectivity.[3]

Therapeutic Applications of Fluorinated Indazoles

Fluorinated indazoles have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

A significant area of research for fluorinated indazoles is in oncology.[9][10] Several indazole-based drugs, such as Niraparib and Pazopanib, are already approved for cancer treatment.[1] Fluorinated indazoles have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[9][11]

Key Molecular Targets and Pathways:

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth. Fluorinated indazoles have been developed as potent inhibitors of FGFR1 and FGFR2.[1][9] The introduction of a fluorine atom can significantly enhance the enzymatic and cellular potency of these inhibitors.[9]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in several cancers, particularly non-small cell lung cancer. Fluorinated indazoles have been designed as covalent inhibitors of EGFR, with some derivatives showing sub-nanomolar activity against various EGFR mutants.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors with anti-angiogenic properties.[12]

  • Pim Kinases: Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers. A novel 1H-indazole derivative has shown potent inhibitory activity against pan-Pim kinases.[1]

  • F1F0-ATPase: This enzyme is involved in cellular energy metabolism. Fluorinated 3-guanidyl-indazole derivatives have demonstrated potent inhibition of F1F0-ATPase activity and cytotoxicity in Ramos cells.[6][13]

Quantitative Data on Anticancer Activity:

Compound ClassTargetKey FindingsReference
1H-Indazol-3-amine derivativesFGFR1, FGFR2Introduction of a fluorine at the 6-position of the indazole ring improved enzymatic and cellular potency. FGFR1 IC50 < 4.1 nM, FGFR2 IC50 = 2.0 nM.[9]
Phenyl-substituted indazolesFGFR1Addition of a fluorine atom to the phenyl ring led to a remarkable improvement in activity (IC50 = 5.5 nM).[9]
Indazole-based covalent inhibitorsEGFRA fluorinated derivative showed sub-nanomolar activity against all variants of EGFR.[9]
1H-Indazole derivativespan-Pim kinasesCompound 82a showed potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively.[1]
Fluorinated 3-guanidyl-indazolesF1F0-ATPasePotent inhibition with IC50 values <5 µM and cytotoxicity in Ramos cells with EC50 <5 µM.[6][13]
Indazole derivativesVEGFR-2Compound 30 inhibits VEGFR-2 with an IC50 of 1.24 nM.[12]

Signaling Pathway Visualization:

Below is a simplified representation of a generic kinase inhibitor signaling pathway, illustrating how a fluorinated indazole inhibitor can block downstream signaling.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Inhibitor Fluorinated Indazole Inhibitor Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Fluorinated Indazole Library HTS High-Throughput Screening (e.g., Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Characterization (Cell-based Assays, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET Candidate Candidate Selection ADMET->Candidate

References

The Strategic Role of 5-Fluoro-1H-Indazole-3-Carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-1H-indazole-3-carboxylic acid, a fluorinated derivative of the indazole scaffold, has emerged as a pivotal building block in contemporary drug discovery. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its applications in medicinal chemistry, focusing on its role in the development of selective androgen receptor degraders (SARDs) and calcium-release activated calcium (CRAC) channel inhibitors. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a review of structure-activity relationships for its derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design and synthesis.

PropertyValueReference
CAS Number 1077-96-9[1][2]
Molecular Formula C₈H₅FN₂O₂[1][2]
Molecular Weight 180.14 g/mol [2]
IUPAC Name This compound[2]
Synonyms 5-Fluoro-3-indazolecarboxylic acid[2]
Appearance White to pale yellow or brown powder
Melting Point 299 °C
Boiling Point (Predicted) 445.9 ± 25.0 °C
pKa (Predicted) 2.89 ± 0.30
Solubility Soluble in organic solvents like DMSO and ethanol.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in the development of more complex derivatives. The following protocols outline a general synthesis for the core molecule and its subsequent conversion into carboxamide derivatives.

Experimental Protocol: Synthesis of this compound

This procedure describes a common method for the synthesis of the title compound.

Materials:

  • 5-Fluoro-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Carbon Dioxide (CO₂) gas or dry ice

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Citric acid solution

  • Nitrogen gas atmosphere

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-fluoro-1H-indazole in anhydrous THF.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. A bright yellow solution should form.

  • Stir the reaction mixture at -70 °C for 30 minutes.

  • Bubble dry CO₂ gas through the solution for 90 minutes, or alternatively, carefully add crushed dry ice to the reaction mixture.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with a citric acid solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carboxamide Derivatives

This protocol provides a general method for the amidation of this compound to generate a library of carboxamide derivatives.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Substituted amine (R-NH₂)

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform.

  • Combine the organic layers and wash with 10% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-fluoro-1H-indazole-3-carboxamide derivative.

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold for the development of therapeutic agents targeting a range of diseases, particularly in oncology and immunology.

Selective Androgen Receptor Degraders (SARDs)

The androgen receptor (AR) is a key driver of prostate cancer progression. While AR antagonists are a mainstay of treatment, resistance often develops. SARDs represent a promising alternative therapeutic strategy by inducing the degradation of the AR protein. It has been reported that this compound is a useful intermediate in the preparation of SARDs for the treatment of prostate cancer.[3]

Mechanism of Action: SARDs function by binding to the androgen receptor, which leads to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular AR levels effectively halts the downstream signaling cascade that promotes tumor cell growth.

Signaling Pathway for Androgen Receptor Degradation:

SARD_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Ub Ubiquitin AR->Ub Ubiquitination Nucleus Nucleus AR->Nucleus Translocation (inhibited) SARD SARD (5-Fluoro-1H-indazole-3-carboxylic acid derivative) SARD->AR Binds to AR Proteasome 26S Proteasome Ub->Proteasome Recruitment Degradation Degraded AR Fragments Proteasome->Degradation Degradation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Drives transcription

Caption: SARD Signaling Pathway leading to AR degradation.

Experimental Protocol: Western Blot for Androgen Receptor Degradation

This protocol details the use of Western blotting to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with a SARD.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • SARD compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat cells with varying concentrations of the SARD compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control band intensity.

    • Express the results as a percentage of the vehicle-treated control to determine the extent of AR degradation.

Calcium-Release Activated Calcium (CRAC) Channel Inhibitors

CRAC channels are crucial for calcium signaling in immune cells, and their dysregulation is implicated in autoimmune and inflammatory diseases. Derivatives of this compound have been investigated as potent CRAC channel blockers.

Mechanism of Action: CRAC channel inhibitors block the influx of extracellular calcium into cells following the depletion of intracellular calcium stores. This disruption of calcium signaling can modulate immune cell activation and inflammatory responses.

Signaling Pathway for CRAC Channel Activation and Inhibition:

CRAC_Pathway cluster_ER ER Lumen ER Endoplasmic Reticulum (ER) STIM1 STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Interacts with and opens Ca_cyt Cytosolic Ca²⁺ ORAI1->Ca_cyt Increases Ca_ext Extracellular Ca²⁺ Ca_ext->ORAI1 Influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_cyt->Downstream Inhibitor CRAC Channel Inhibitor (5-Fluoro-1H-indazole-3-carboxamide) Inhibitor->ORAI1 Blocks Ca²⁺ Store Depletion Ca²⁺ Store Depletion Ca²⁺ Store Depletion->STIM1 Activates

References

Spectroscopic Data for 5-fluoro-1H-indazole-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 5-fluoro-1H-indazole-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the specific nature of this compound, publicly available, detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are not readily found in the scientific literature. Chemical suppliers may hold this data internally, but it is not typically published.

While specific experimental data for this compound is not available, this guide provides general experimental protocols and expected spectral characteristics based on the analysis of related indazole derivatives. This information can serve as a valuable reference for researchers involved in the synthesis and characterization of this and similar molecules.

General Spectroscopic Characteristics

Based on the structure of this compound, the following spectral features are anticipated.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH7.0 - 8.0m-
NH> 10.0br s-
COOH> 12.0br s-

Note: The fluorine atom will induce further splitting of the aromatic protons, leading to more complex multiplets.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomChemical Shift (δ, ppm)
C=O (Carboxylic Acid)160 - 175
Aromatic C-F155 - 165 (d, ¹JCF ≈ 240-260 Hz)
Aromatic C110 - 145
Table 3: Predicted Mass Spectrometry Data
Ionm/z
[M-H]⁻179.03
[M+H]⁺181.04
[M+Na]⁺203.02

Note: The exact mass is calculated for the molecular formula C₈H₅FN₂O₂.

Table 4: Predicted IR Spectral Data
Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad
N-H Stretch3200-3500Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C Stretch (Aromatic)1450-1600Medium
C-F Stretch1000-1400Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for indazole derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for observing the exchangeable NH and COOH protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Comprehensive Data Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the spectroscopic analysis and characterization of a chemical compound.

physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and therapeutic potential of 5-fluoro-1H-indazole-3-carboxylic acid. This fluorinated heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

Core Physical and Chemical Properties

This compound is a yellow solid at room temperature.[1] The introduction of a fluorine atom at the 5-position of the indazole ring significantly influences its electronic properties, pKa, and binding interactions with biological targets, making it a valuable scaffold in drug design.[1]

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 299 °C[3]
Boiling Point (Predicted) 445.9 ± 25.0 °C[3]
Density (Predicted) 1.610 ± 0.06 g/cm³[3]
pKa (Predicted) 2.89 ± 0.30[3]
Solubility DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml; Ethanol: 12.5 mg/ml[4]
CAS Number 1077-96-9[1][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of expected spectral characteristics based on its structure.

TechniqueCharacteristic Peaks and Features
¹H NMR Aromatic protons on the indazole ring are expected to show complex splitting patterns due to fluorine-proton and proton-proton coupling. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The NH proton of the indazole ring will also be present as a broad singlet.
¹³C NMR The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
FTIR A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A sharp, strong C=O stretching vibration should appear around 1700-1725 cm⁻¹. The N-H stretching of the indazole ring will likely be observed in the 3200-3400 cm⁻¹ region. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ range.
Mass Spectrometry The molecular ion peak (M+) corresponding to the exact mass of C₈H₅FN₂O₂ would be observed. Fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the indazole ring.

Experimental Protocols

Synthesis of Fluoro-1H-indazole-3-carboxylic Acids

A common route for the synthesis of fluoro-1H-indazole-3-carboxylic acids involves the use of a corresponding fluoro-isatin derivative. The following is a representative procedure adapted for the 5-fluoro isomer, based on the synthesis of the 7-fluoro isomer.

Materials:

  • 5-Fluoro-isatin

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • Diazotization: Suspend 5-fluoro-isatin in water and dissolve it by adding a solution of NaOH. Cool the resulting solution in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂.

  • Acidification: Slowly add the resulting mixture to a pre-cooled aqueous solution of sulfuric acid, maintaining the temperature at approximately 0 °C.

  • Reduction and Cyclization: Slowly add the dark red diazo solution to a pre-cooled solution of SnCl₂·2H₂O in concentrated HCl, keeping the temperature at about 0 °C. Stir the reaction mixture for approximately one hour.

  • Work-up: Filter the reaction mixture. Dissolve the resulting residue in 1N NaOH and wash with diethyl ether.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of 3.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.

G cluster_synthesis Synthesis Workflow start 5-Fluoro-isatin step1 Dissolution in NaOH(aq) start->step1 step2 Addition of NaNO2(aq) at 0°C (Diazotization) step1->step2 step3 Addition to H2SO4(aq) at 0°C step2->step3 step4 Addition to SnCl2/HCl at 0°C (Reduction & Cyclization) step3->step4 step5 Work-up: Filter, dissolve in NaOH, wash with ether step4->step5 step6 Precipitation with HCl (pH 3) step5->step6 end_product This compound step6->end_product

A generalized workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is commonly performed using reversed-phase HPLC. A general method is outlined below.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid or Formic acid in water

  • Solvent B: Acetonitrile

  • Isocratic or gradient elution can be optimized as needed. A typical starting point is a 65:35 mixture of Solvent A and Solvent B.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection Wavelength: Determined by UV scan, typically in the range of 210-300 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer treatment.[1][6] The indazole scaffold serves as a bioisostere for indole and can form key hydrogen bond interactions within the ATP-binding site of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key signaling proteins, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [7][8]

  • Platelet-Derived Growth Factor Receptor (PDGFR) [7][8]

  • Glycogen Synthase Kinase-3 (GSK-3) [9]

Inhibition of these kinases can disrupt critical pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

G cluster_pathway Role in Kinase Inhibition molecule This compound (as a synthetic precursor) inhibitor Indazole-based Kinase Inhibitor molecule->inhibitor Leads to VEGFR VEGFR inhibitor->VEGFR PDGFR PDGFR inhibitor->PDGFR GSK3 GSK-3 inhibitor->GSK3 angiogenesis Angiogenesis VEGFR->angiogenesis cell_proliferation Cell Proliferation PDGFR->cell_proliferation cell_survival Cell Survival GSK3->cell_survival

Inhibition of key signaling pathways by derivatives of the title compound.

The logical relationship between the core compound and its applications is illustrated below.

G cluster_core Core Compound cluster_intermediate Role cluster_applications Applications core_compound 5-Fluoro-1H-indazole- 3-carboxylic Acid intermediate Key Synthetic Intermediate core_compound->intermediate pharma Pharmaceuticals (e.g., Kinase Inhibitors) intermediate->pharma agro Agrochemicals intermediate->agro

Logical relationship between the core compound and its primary applications.

References

A Comprehensive Technical Guide to the Safe Handling of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety, handling, and toxicological properties of 5-fluoro-1H-indazole-3-carboxylic acid (CAS No. 1077-96-9). The information is compiled to ensure safe laboratory practices and to provide essential data for risk assessments in a research and drug development context.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound belonging to the indazole family.[1] It serves as a key intermediate and building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in the formulation of agrochemicals.[2][3] The fluorine substitution enhances the biological activity of molecules synthesized from this precursor.[1][3]

PropertyValueSource(s)
Molecular Formula C₈H₅FN₂O₂[2][4]
Molecular Weight 180.14 g/mol [4]
CAS Number 1077-96-9[2][4][5]
IUPAC Name This compound[4]
Appearance White to pale yellow or brown powder[1]
Melting Point 299 °C[2]
Boiling Point 445.9 ± 25.0 °C at 760 mmHg[2]
Density 1.610 ± 0.06 g/cm³ (Predicted)[2]
Purity >95% - ≥97.0%[1][6]

Hazard Identification and GHS Classification

This compound is classified as hazardous. It is harmful if swallowed and causes significant skin and eye irritation.[4][7] It may also cause respiratory irritation.[4]

GHS ClassificationCategoryPictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral Category 4GHS07WarningH302: Harmful if swallowed[4][7]
Skin Corrosion/Irritation Category 2GHS07WarningH315: Causes skin irritation[4][7]
Serious Eye Damage/Irritation Category 2GHS07WarningH319: Causes serious eye irritation[4][7]
Specific Target Organ Toxicity (Single Exposure) Category 3GHS07WarningH335: May cause respiratory irritation[4][7]

Experimental and Handling Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on standard safety data sheets for this and structurally similar compounds.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood to minimize inhalation risk.[7][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8][9][10]

  • Eye Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Hand Protection: Wear protective gloves to prevent skin contact.[7][9]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][9]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[9]

General Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

  • Storage: Store in a cool, well-ventilated place.[1] Keep containers tightly closed in a dry environment.[8][9] Store locked up.[7][8]

G Safe Handling Workflow: this compound cluster_0 Preparation & Engineering Controls cluster_1 Compound Handling cluster_2 Decontamination & Disposal cluster_3 Emergency Response a Verify Fume Hood Functionality b Locate Eyewash & Safety Shower a->b c Don Personal Protective Equipment (PPE) b->c d Retrieve from Locked Storage c->d Proceed to Handling e Weigh Compound in Fume Hood d->e f Perform Experimental Procedure e->f g Return Unused Compound to Storage f->g spill Accidental Spill f->spill If Spill Occurs exposure Personal Exposure f->exposure If Exposure Occurs h Clean Glassware & Work Surfaces g->h Proceed to Cleanup i Segregate Waste (Solid & Liquid) h->i j Dispose of Waste via Approved Channels i->j k Remove & Dispose of Contaminated PPE j->k l Wash Hands Thoroughly k->l spill->j Contain & Clean Up per Protocol exposure->b Use Emergency Shower/Eyewash

Safe Handling Workflow Diagram

First Aid Measures

Immediate medical attention is required in case of significant exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8][9] Remove contact lenses if present and easy to do.[8] Continue rinsing and get medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing and wash it before reuse.[8]

  • Ingestion: Do NOT induce vomiting.[8][9] Call a physician or poison control center immediately.[9] Rinse mouth.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8] If breathing is difficult, give oxygen.[9] Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Fire Fighting and Accidental Release Measures

  • Fire Fighting: Use an extinguishing agent suitable for the surrounding fire. In case of a fire, wear a self-contained breathing apparatus and full protective gear.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][9]

  • Accidental Release: Use personal protective equipment.[7] Ensure adequate ventilation.[7] Avoid dust formation.[9][10] Sweep up and shovel the material into suitable containers for disposal.[9][10] Do not let the product enter drains.[7][10]

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]

  • Hazardous Reactions: Hazardous polymerization does not occur. No hazardous reactions are expected under normal processing.[9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] The available GHS classification indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[7][8] Do not empty into drains.[10]

G First Aid Decision Pathway for Exposure cluster_routes Exposure Route cluster_actions Immediate Action start Personal Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with soap & water for 15+ min. Remove contaminated clothing. skin->wash_skin rinse_eye Rinse with water for 15+ min. Remove contacts if possible. eye->rinse_eye fresh_air Move to fresh air. Keep comfortable. inhalation->fresh_air no_vomit DO NOT induce vomiting. Rinse mouth. ingestion->no_vomit end_node Seek Immediate Medical Attention wash_skin->end_node If irritation persists rinse_eye->end_node fresh_air->end_node If feeling unwell no_vomit->end_node

First Aid Protocol Diagram

References

An In-Depth Technical Guide to 5-fluoro-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a "privileged scaffold," frequently incorporated into a variety of biologically active molecules. This technical guide provides a comprehensive review of the available literature on this compound, detailing its physicochemical properties, synthesis methodologies, and its emerging role as a versatile building block in the development of novel therapeutics, particularly in oncology and neurology. While specific quantitative biological data for the parent compound remains limited in publicly accessible literature, this guide will also explore the activities of its derivatives to infer its potential therapeutic applications and mechanisms of action.

Physicochemical Properties

This compound is a yellow solid with the chemical formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol .[1] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 1077-96-9[2]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 99% (HPLC)[1]
Storage Temperature 0-8 °C[1]
SMILES C1=CC2=C(C=C1F)C(=NN2)C(=O)O

Synthesis of this compound

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in readily available literature, a plausible synthetic route can be inferred from established methods for analogous indazole derivatives. A common strategy involves the cyclization of a substituted phenylhydrazine with a dicarbonyl compound.

A potential synthetic pathway could start from 4-fluorophenylhydrazine and pyruvic acid, followed by cyclization to form the indazole ring. Another approach could involve the direct fluorination of 1H-indazole-3-carboxylic acid, although this method may present challenges regarding regioselectivity.

A patent for the synthesis of the similar compound, 5-bromo-1H-indazole-3-carboxylic acid, describes the bromination of 1H-indazole-3-carboxylic acid in glacial acetic acid.[3] This suggests that a direct halogenation approach is feasible for this class of compounds.

The synthesis of 7-fluoro-1H-indazole-3-carboxylic acid has been described starting from 7-fluoroindolomanedione.[4] This multi-step process involves diazotization and subsequent reduction and cyclization. While this protocol is for a different regioisomer, it provides valuable insights into the potential synthetic strategies for fluorinated indazole carboxylic acids.

Below is a generalized workflow for a potential synthesis route.

G cluster_start Starting Materials A 4-Fluorophenylhydrazine C Condensation & Cyclization A->C B Pyruvic Acid B->C D This compound C->D

Caption: Potential synthesis workflow for this compound.

Role as a Synthetic Building Block

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-cancer agents and agrochemicals.[1] The carboxylic acid moiety serves as a handle for further chemical modifications, such as amidation and esterification, allowing for the creation of diverse chemical libraries for drug screening.

One documented application is in the synthesis of synthetic cannabinoids, where the indazole-3-carboxylic acid core is alkylated at the N1 position.[5]

Experimental Protocol: N-Alkylation of this compound

This protocol describes the alkylation of the indazole nitrogen.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Alkyl bromide (e.g., 1-bromobutane)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add NaH (3.0 equivalents) at room temperature.

  • Stir the mixture for a predetermined time to allow for deprotonation.

  • Add the alkyl bromide (1.3 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for approximately 21 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.

A reported yield for the synthesis of 1-butyl-5-fluoro-1-indazole-3-carboxylic acid using this method was 91%.[5]

G A This compound B Deprotonation with NaH in DMF A->B C Addition of Alkyl Bromide B->C D N1-alkylated product C->D

Caption: Workflow for the N-alkylation of this compound.

Biological Activity and Therapeutic Potential

The fluorine substitution in this compound is known to potentially enhance biological activity.[1] Fluorine atoms can improve metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential as Kinase Inhibitors

Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] For instance, derivatives of 1H-indazole-3-amine have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2).[6] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

While no specific kinase inhibition data for this compound has been found, it is plausible that its derivatives could be designed to target specific kinases. A general workflow for a kinase inhibition assay is presented below.

G A Prepare kinase, substrate, and ATP solution B Add test compound (e.g., indazole derivative) A->B C Incubate to allow for kinase reaction B->C D Stop reaction and measure product formation C->D E Determine IC50 value D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Anti-proliferative and Apoptotic Activity

Derivatives of indazole have demonstrated significant anti-proliferative activity against various cancer cell lines.[7][8] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.[7] For example, certain polysubstituted indazoles have shown IC₅₀ values in the micromolar to sub-micromolar range against human ovarian (A2780) and lung (A549) cancer cell lines.[7]

The potential signaling pathways affected by indazole derivatives often involve key regulators of cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. While direct evidence for this compound is lacking, it is a promising starting point for the development of novel anti-cancer agents.

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry. While the publicly available data on its specific biological activities and detailed synthesis protocols are limited, the well-established importance of the indazole scaffold in drug discovery suggests that this compound holds significant potential. Future research should focus on elucidating its biological targets, quantifying its activity in various assays, and developing optimized and scalable synthetic routes. The exploration of derivatives of this compound is a promising avenue for the discovery of novel therapeutics for a range of diseases, most notably cancer. The strategic incorporation of the fluorine atom is likely to continue to be a key design element in the development of next-generation indazole-based drugs.

References

Methodological & Application

Application Notes and Protocols: 5-fluoro-1H-indazole-3-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics. Its unique structural features, including the indazole core and the fluorine substituent, impart desirable physicochemical and pharmacological properties to the final drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, an important agent in oncology.

Application: Intermediate for the Synthesis of Niraparib (a PARP Inhibitor)

This compound serves as a critical starting material for the synthesis of Niraparib (MK-4827), an orally active PARP inhibitor.[1] PARP enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4][5] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[5]

Niraparib has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA mutations.[1] The synthesis of Niraparib involves the formation of an amide bond between the carboxylic acid group of an indazole derivative and an appropriate amine-containing moiety.

Quantitative Data: Biological Activity of Niraparib

The following table summarizes the inhibitory activity of Niraparib against PARP enzymes and its effect on cancer cell lines.

TargetMetricValueReference
PARP-1IC₅₀3.8 nM[1][2]
PARP-2IC₅₀2.1 nM[1][2]
Whole-cell PARP activityEC₅₀4 nM[1][2]
Cancer cells with mutant BRCA-1/2CC₅₀10-100 nM[1][2]

Experimental Protocols

The synthesis of Niraparib from this compound can be conceptualized in a two-step process: 1) Amide coupling with a protected piperidine derivative, and 2) Deprotection to yield the final active pharmaceutical ingredient.

Protocol 1: Amide Coupling of this compound

This protocol outlines the formation of the amide bond between this compound and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 equivalents).

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

  • Add HATU (1.2 equivalents) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-(4-(5-fluoro-1H-indazole-3-carboxamido)phenyl)piperidine-1-carboxylate.

Quantitative Data: Representative Amide Coupling Reactions
Amine SubstrateCoupling ReagentBaseSolventYield (%)
Various aminesEDC/HOBtTEADMF70-85
Substituted anilinesHATUDIPEADMF75-90
Protocol 2: Deprotection of the Boc-Protected Intermediate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield Niraparib.

Materials:

  • (S)-tert-butyl 3-(4-(5-fluoro-1H-indazole-3-carboxamido)phenyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or chromatography to yield Niraparib.

Quantitative Data: Representative Deprotection Reactions

The following table provides representative yields for Boc-deprotection steps.

Protecting GroupReagentSolventYield (%)
BocTrifluoroacetic AcidDichloromethane>90
BocHCl in DioxaneDioxane>90

Visualizations

Synthetic Workflow for Niraparib

The following diagram illustrates the general synthetic workflow from this compound to Niraparib.

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate B->C D Boc-Protected Intermediate C->D E Deprotection (TFA, DCM) D->E F Niraparib E->F

Caption: Synthetic pathway to Niraparib.

PARP Signaling Pathway in DNA Repair

The diagram below outlines the role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors.

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PARylation Poly(ADP-ribosyl)ation PARP->PARylation Repair_Proteins Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB_inhibited DNA Single-Strand Break PARP_inhibited PARP DNA_SSB_inhibited->PARP_inhibited SSB_accumulation SSB Accumulation PARP_inhibited->SSB_accumulation Blocked Repair Niraparib Niraparib (PARP Inhibitor) Inhibition Inhibition Niraparib->Inhibition Inhibition->PARP_inhibited DSB_formation Double-Strand Break Formation at Replication Fork SSB_accumulation->DSB_formation Cell_Death Cell Death (Synthetic Lethality) DSB_formation->Cell_Death

Caption: PARP's role in DNA repair and Niraparib's mechanism.

References

Application Notes and Protocols: The Role of 5-fluoro-1H-indazole-3-carboxylic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-fluoro-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial structural motif and key synthetic intermediate in the development of novel anti-cancer agents.[1] The indazole core is considered a bioisostere of indole, a common fragment in biologically active molecules, and is present in numerous FDA-approved kinase inhibitors used in cancer therapy.[2][3] Its derivatives have been extensively explored as potent inhibitors of various protein kinases that are pivotal in tumor progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and p21-activated kinase 1 (PAK1).[2][4]

The fluorine substitution at the 5-position of the indazole ring can enhance the metabolic stability and binding affinity of the molecule to its target protein.[1] This document provides an overview of the application of this compound in the synthesis of targeted anti-cancer agents and detailed protocols for the evaluation of these compounds.

Application in the Synthesis of Kinase Inhibitors

This compound is a foundational building block for creating more complex molecules with therapeutic potential. A prominent application is in the synthesis of dual VEGFR-2 and EGFR inhibitors. Both VEGFR-2 and EGFR are receptor tyrosine kinases that play a central role in tumor angiogenesis, proliferation, and survival.[4] The following sections detail the synthesis and biological evaluation of a representative derivative.

Synthesis of 5-(ethylsulfonyl)-1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for synthesizing 5-(ethylsulfonyl)-1H-indazole-3-carboxamide derivatives, which have shown potent inhibitory activity against VEGFR-2 and EGFR.[4]

Experimental Protocol: Synthesis

  • Bromination of Indazole-3-carboxylic Acid: Indazole-3-carboxylic acid is first brominated to yield 5-bromo-indazole-3-carboxylic acid as the predominant regioisomer.[4]

  • Fischer Esterification: The resulting acid is converted to its ethyl ester via Fischer esterification by refluxing with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[4]

  • Sulfonylation: The bromo group at the 5-position is then substituted with an ethylsulfonyl group.

  • Hydrazinolysis: The ethyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

  • Amide Coupling: The final carboxamide derivatives are obtained by reacting the 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide with various isocyanates.[4]

A generalized workflow for this synthesis is depicted below.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Bromination & Esterification Start->Step1 Step2 Sulfonylation Step1->Step2 Step3 Hydrazinolysis Step2->Step3 Step4 Reaction with Isocyanates Step3->Step4 End 5-(ethylsulfonyl)-1H-indazole-3-carboxamide Derivatives Step4->End

Caption: Synthetic workflow for indazole-3-carboxamide derivatives.

Biological Evaluation of Indazole Derivatives

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anti-cancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., HCT-116 colorectal carcinoma and MCF-7 breast adenocarcinoma) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on target kinases, in vitro kinase assays are performed.

Experimental Protocol: Kinase Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant kinase (e.g., VEGFR-2 or EGFR), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Compound Addition: Add the synthesized indazole derivatives at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays with ³²P-labeled ATP.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Quantitative Data

The following table summarizes the in vitro anti-proliferative and kinase inhibitory activities of two representative 5-(ethylsulfonyl)-1H-indazole-3-carboxamide derivatives, designated as 8g and 8h .[4]

CompoundHCT-116 IC50 (nM)MCF-7 IC50 (nM)VEGFR-2 IC50 (nM)EGFR IC50 (nM)
8g 24281520
8h 23251822

Signaling Pathway

The synthesized indazole derivatives exert their anti-cancer effects by inhibiting the VEGFR-2 and EGFR signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

G cluster_pathway VEGFR-2/EGFR Signaling Pathway Ligand VEGF / EGF Receptor VEGFR-2 / EGFR Ligand->Receptor Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) Receptor->Downstream Inhibitor Indazole Derivative Inhibitor->Receptor Inhibition Response Tumor Growth, Proliferation, Angiogenesis Downstream->Response

Caption: Inhibition of VEGFR-2/EGFR signaling by indazole derivatives.

Conclusion

This compound is a valuable starting material in medicinal chemistry for the development of potent and selective anti-cancer agents. Its utility as a scaffold for kinase inhibitors has been demonstrated through the synthesis and evaluation of numerous derivatives. The protocols and data presented here provide a framework for researchers and drug development professionals working on the design and characterization of novel indazole-based therapeutics. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes in the treatment of cancer.

References

Application Notes and Protocols for the Purification of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-fluoro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents.[1] The protocols outlined below are based on common organic chemistry techniques and may require optimization for specific impurity profiles.

Overview of Potential Impurities

The purification strategy for this compound is dictated by the impurities present from its synthesis. Common synthetic routes for indazole-3-carboxylic acid derivatives may introduce various impurities, including:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction Byproducts: Compounds formed through side reactions.

  • Reagents and Solvents: Residual reagents (e.g., acids, bases, coupling agents) and solvents (e.g., DMF, acetic acid).

  • Inorganic Salts: Formed during reaction workup and neutralization steps.

  • Tin-containing impurities: If stannous chloride is used as a reducing agent in the synthesis.[2]

Purification Techniques

A multi-step purification strategy is often necessary to achieve high purity. The most common techniques for purifying acidic organic compounds like this compound are extraction, recrystallization, and column chromatography.

Data Presentation

The following table should be used to record and compare the effectiveness of different purification methods.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Predominant Impurities RemovedNotes
Liquid-Liquid Extraction
Recrystallization
Solvent System 1
Solvent System 2
Column Chromatography
Mobile Phase 1
Mobile Phase 2

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is effective for removing inorganic salts, water-soluble impurities, and highly polar or non-polar organic impurities. It is often the first step in a purification sequence.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate (e.g., 10-20 mL of EtOAc per gram of crude product).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (approximately half the volume of the organic layer). This step helps to protonate the carboxylic acid, ensuring it remains in the organic phase, while basic impurities are extracted into the aqueous phase.

  • Water Wash: Separate the organic layer and wash it with deionized water to remove residual acid and water-soluble impurities.

  • Brine Wash: Perform a final wash with brine to facilitate the removal of dissolved water from the organic layer.[3]

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities, yielding a product with high purity. The choice of solvent is critical. For a related compound, 5-bromo-1H-indazole-3-carboxylic acid, recrystallization from glacial acetic acid has been reported to be effective in removing tin-containing impurities.[2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetic acid, or a mixture such as ethanol/water or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 3: Purification by Column Chromatography

Column chromatography is useful for separating the target compound from impurities with similar solubility properties.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane)

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve a minimal amount of the crude product in the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Analysis1 Purity Analysis (e.g., TLC, HPLC, NMR) Extraction->Analysis1 Recrystallization Recrystallization Analysis2 Purity Analysis Recrystallization->Analysis2 Chromatography Column Chromatography Pure Pure Product Chromatography->Pure Analysis3 Final Purity and Characterization Pure->Analysis3 Analysis1->Recrystallization Further Purification Analysis2->Chromatography High Purity Polish

Caption: General purification workflow for this compound.

References

experimental procedure for N-alkylation of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Regioselective N-Alkylation of 5-fluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the development of robust methods for its functionalization is of critical importance. The N-alkylation of indazoles, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of regioisomeric mixtures.[1][2] This application note provides detailed, regioselective protocols for the N-alkylation of this compound, a key intermediate in the synthesis of various biologically active compounds. Methodologies for achieving high selectivity for either the N1 or N2 position are presented, leveraging distinct reaction conditions to control the regiochemical outcome.[3][4]

Introduction

The N-alkylation of the indazole ring is a fundamental transformation in the synthesis of numerous therapeutic agents. The regioselectivity of this reaction is highly dependent on factors such as the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of substituents on the indazole ring.[1][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to favor the formation of N1-alkylated products under conditions of thermodynamic control.[1][3][5] Conversely, kinetically controlled conditions or specific reaction pathways like the Mitsunobu reaction can favor the formation of the N2-alkylated isomer.[1][3]

This document details two primary protocols:

  • Protocol 1: Selective N1-alkylation using sodium hydride (NaH) in tetrahydrofuran (THF), which provides the thermodynamically favored product with high selectivity.[6]

  • Protocol 2: Selective N2-alkylation via the Mitsunobu reaction, which offers a reliable route to the kinetically favored N2 isomer.[4][7]

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a complex interplay of factors:

  • Base and Solvent System : This is a critical determinant. Strong, non-coordinating bases like NaH in non-polar aprotic solvents (e.g., THF) strongly favor N1-alkylation. This is attributed to the formation of a sodium-chelated intermediate involving the N2 nitrogen and the C3-carboxylate group, which sterically occludes the N2 position.[2] In contrast, weaker bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) often result in mixtures of N1 and N2 isomers.[1]

  • Steric Hindrance : Bulky substituents at the C3-position can hinder the N2-position, thereby favoring alkylation at the N1-position.[8] Conversely, substituents at the C7 position can sterically block the N1 position, leading to preferential N2-alkylation.[1][6]

  • Reaction Type : The Mitsunobu reaction, proceeding through a different mechanism involving a phosphonium salt intermediate, shows a strong preference for producing the N2-regioisomer.[1][3]

cluster_input Inputs cluster_decision Condition Selection cluster_protocols Protocols cluster_output Products Start 5-fluoro-1H-indazole- 3-carboxylic acid Conditions Select Reaction Conditions Start->Conditions Alkylating_Agent Alkylating Agent (R-X or R-OH) Alkylating_Agent->Conditions N1_Protocol Protocol 1: NaH, THF Conditions->N1_Protocol  High N1 Selectivity N2_Protocol Protocol 2: Mitsunobu (PPh3, DEAD) Conditions->N2_Protocol  High N2 Selectivity N1_Product N1-Alkylated Product (Thermodynamic) N1_Protocol->N1_Product N2_Product N2-Alkylated Product (Kinetic) N2_Protocol->N2_Product

Caption: Decision workflow for regioselective N-alkylation.

Protocol 1: Highly Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position by using NaH in THF, which favors the thermodynamically more stable product.[3][6]

Materials
  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure
  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution : Add anhydrous THF (to achieve a concentration of 0.1-0.2 M).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Salt Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[1]

  • Alkylation : Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.[2]

  • Reaction : Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 16-24 hours).[2][3][4]

  • Workup : Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing : Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

A 1. Dissolve Indazole in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH (1.2 eq) Portion-wise B->C D 4. Stir at 0 °C (30 min) then RT (30 min) C->D E 5. Add Alkyl Halide (1.1 eq) D->E F 6. Stir at RT or 50 °C (Monitor by TLC/LC-MS) E->F G 7. Quench with Sat. NH4Cl at 0 °C F->G H 8. Extract with EtOAc G->H I 9. Wash, Dry, and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Workflow for selective N1-alkylation.

Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)

This protocol utilizes the Mitsunobu reaction, which provides a strong preference for the formation of the N2-regioisomer, the product of kinetic control.[1][4]

Materials
  • This compound (or its methyl ester for better solubility)

  • Anhydrous Tetrahydrofuran (THF)

  • Primary or secondary alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure
  • Setup : To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.[1][2]

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Extraction : Redissolve the residue in EtOAc or DCM and wash with saturated aqueous NaHCO₃, followed by water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography. The triphenylphosphine oxide and hydrazinedicarboxylate byproducts can be challenging to remove, but careful chromatography should afford the desired N2-alkylated product, which can be separated from any minor N1-isomer.[1]

A 1. Dissolve Indazole, Alcohol (1.5 eq), and PPh3 (1.5 eq) in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DEAD/DIAD (1.5 eq) Dropwise B->C D 4. Warm to RT and Stir Overnight (Monitor) C->D E 5. Concentrate in vacuo D->E F 6. Redissolve and Extract E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Workflow for selective N2-alkylation via Mitsunobu.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of indazole-3-carboxylate derivatives under various conditions, illustrating the principles of regioselectivity.

Table 1: Conditions for N1-Selective Alkylation
SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THFRT>99:157 (incomplete)[3]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THF50>99:194[3][4]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaH / DMFRT1 : 1.284 (combined)[7]
Methyl 5-bromo-1H-indazole-3-carboxylateBenzyl BromideCs₂CO₃ / Dioxane90>95:596[9]
Table 2: Conditions for N2-Selective Alkylation
SubstrateAlkylating Agent / MethodReagents / SolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.578 (combined)[1][3]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alcohols (Mitsunobu)PPh₃, DEAD / THF50N2 selective>90[7]
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • DEAD and DIAD are toxic and potentially explosive. Handle with care and store appropriately.

  • Anhydrous solvents are required for these reactions. Ensure solvents are properly dried before use.

References

The Strategic Role of 5-Fluoro-1H-indazole-3-carboxylic Acid in Modern Organic Synthesis: Application in the Development of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Fluoro-1H-indazole-3-carboxylic acid has emerged as a critical building block for medicinal chemists and researchers in drug development, primarily owing to its integral role in the synthesis of potent and selective kinase inhibitors. This versatile scaffold is particularly notable for its application in the synthesis of Niraparib, a clinically approved poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of various cancers. The incorporation of the fluorinated indazole moiety has been shown to enhance the biological activity and pharmacokinetic properties of the resulting therapeutic agents.[1]

This application note provides a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its application in the synthesis of Niraparib precursors. Detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway are presented to support researchers in this field.

Core Applications and Synthetic Utility

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of anti-cancer agents that inhibit enzymes involved in tumor growth.[1] Its primary utility lies in the formation of amide bonds, where the carboxylic acid functionality is coupled with various amine-containing fragments to generate a diverse library of compounds. The fluorine substitution on the indazole ring can significantly influence the electronic properties and metabolic stability of the final molecule, often leading to improved therapeutic profiles.

The most prominent application of this building block is in the synthesis of Niraparib and its analogues. Niraparib is a potent inhibitor of PARP enzymes, which play a crucial role in DNA repair mechanisms. By inhibiting PARP, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a representative amide coupling reaction to form a Niraparib precursor.

ParameterValueReference
This compound
Molecular FormulaC₈H₅FN₂O₂--INVALID-LINK--
Molecular Weight180.14 g/mol --INVALID-LINK--
Purity (HPLC)≥99%--INVALID-LINK--
Amide Coupling for Niraparib Precursor
ReactantsThis compound, Substituted Piperidine--INVALID-LINK--
Coupling ReagentsHATU, DIPEA--INVALID-LINK--
SolventDMF--INVALID-LINK--
Reaction YieldTypically >85%--INVALID-LINK--
Purity of Niraparib (final product)>97% (after purification)--INVALID-LINK--

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (e.g., (S)-3-(4-aminophenyl)piperidine derivative for Niraparib synthesis)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

PARP-1 Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged DNA, which activates its catalytic activity. Activated PARP-1 utilizes NAD⁺ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other nuclear proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair. Once the repair is complete, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 is released from the DNA.

Niraparib exerts its therapeutic effect by inhibiting the catalytic activity of PARP-1. This inhibition prevents the synthesis of PAR chains, thereby "trapping" PARP-1 on the DNA at the site of the SSB. This trapped PARP-DNA complex is highly cytotoxic as it can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibition by Niraparib DNA_damage Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment & Binding DNA_damage->PARP1_recruitment PARP1_activation PARP-1 Activation PARP1_recruitment->PARP1_activation PARP1_trapping PARP-1 Trapping on DNA PARP1_recruitment->PARP1_trapping PARylation PAR Synthesis (PARylation) PARP1_activation->PARylation NAD+ -> NAM Repair_complex Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_complex DNA_repair DNA Repair Repair_complex->DNA_repair PARG PARG Activity DNA_repair->PARG PARP1_release PARP-1 Release PARG->PARP1_release PAR degradation Niraparib Niraparib Niraparib->PARylation Inhibition Replication_fork_collapse Replication Fork Collapse PARP1_trapping->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB Cell_death Cell Death (Synthetic Lethality in HR deficient cells) DSB->Cell_death

Caption: PARP-1 signaling pathway in DNA repair and its inhibition by Niraparib.

Experimental_Workflow start Start: this compound & Amine dissolve Dissolve reactants in anhydrous DMF start->dissolve add_reagents Add DIPEA and HATU dissolve->add_reagents react Stir at room temperature (2-4h) add_reagents->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product: Amide Derivative purify->product

Caption: Experimental workflow for amide coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic pathway for this compound begins with the diazotization of a substituted aniline, such as 4-fluoro-2-nitroaniline, followed by an intramolecular cyclization to form the indazole ring. The carboxylic acid moiety is typically introduced via subsequent functional group manipulations.

Q2: What are the most prevalent side reactions in this synthesis?

The most frequently encountered side reactions include incomplete diazotization, formation of phenolic byproducts, decarboxylation of the final product, and the formation of regioisomers if N-alkylation is performed in subsequent steps.[1][2]

Q3: How can I minimize the formation of byproducts during the diazotization step?

Careful control of the reaction temperature, typically between 0 and 5 °C, is crucial. Slow, dropwise addition of the diazotizing agent (e.g., sodium nitrite in acidic solution) to a well-stirred solution of the aniline precursor helps to prevent localized overheating and the decomposition of the diazonium salt.

Q4: Is decarboxylation a significant concern for this compound?

Yes, indazole-3-carboxylic acids can undergo decarboxylation, particularly under harsh reaction conditions such as high temperatures or strong acidic or basic environments.[2] This leads to the formation of 5-fluoro-1H-indazole, a byproduct that lacks the C3-substituent.

Q5: How can I differentiate between N-1 and N-2 alkylated regioisomers if I am synthesizing derivatives?

The formation of N-1 and N-2 alkylated regioisomers is a common challenge in the synthesis of N-substituted indazole derivatives.[1] These isomers can typically be distinguished and separated using chromatographic techniques such as HPLC or column chromatography. Spectroscopic methods, particularly 1H and 13C NMR, are invaluable for structural elucidation and confirmation of the desired isomer.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the reaction temperature is maintained between 0-5 °C. - Use a slight excess of the diazotizing agent. - Ensure vigorous stirring to maintain a homogenous reaction mixture.
Decomposition of Diazonium Salt - Avoid exposing the reaction mixture to temperatures above 5 °C. - Use the diazonium salt intermediate immediately in the subsequent cyclization step.
Inefficient Cyclization - Optimize the reaction temperature and time for the cyclization step. - Ensure the appropriate solvent and base (if required) are used as per the specific protocol.
Product Loss During Workup - Carefully adjust the pH during extraction to ensure the carboxylic acid is fully protonated for extraction into the organic layer or fully deprotonated for extraction into the aqueous layer. - Use appropriate drying agents to remove all water from the organic extracts before solvent evaporation.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Impurity Identification Mitigation and Removal
Unreacted Starting Material (e.g., 4-fluoro-2-nitroaniline derivative) TLC, HPLC, LC-MS- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Purification by column chromatography or recrystallization.
Phenolic Byproducts NMR, LC-MS- Maintain low temperatures during diazotization to prevent the reaction of the diazonium salt with water. - Can often be removed by a basic wash during workup.
Decarboxylated Product (5-fluoro-1H-indazole) NMR, LC-MS- Avoid excessive heating during the final steps of the synthesis and purification. - Purification by column chromatography.
Regioisomers (in derivative synthesis) TLC, HPLC, NMR- Optimize the alkylation/acylation conditions (solvent, base, temperature) to favor the desired isomer.[1] - Separation by preparative HPLC or careful column chromatography.

Experimental Protocols

A generalized experimental protocol for the synthesis of an indazole-3-carboxylic acid derivative is outlined below. Note that specific conditions will vary based on the exact starting materials and desired final product.

Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid via Diazotization and Cyclization

  • Diazotization:

    • Dissolve the substituted aniline (e.g., an amino-benzoic acid derivative) in an appropriate acidic solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Cyclization:

    • The resulting diazonium salt solution is then treated to induce intramolecular cyclization. This may involve adjusting the pH, temperature, or adding a specific reagent to facilitate ring closure.

    • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, the reaction mixture is typically quenched with water or a basic solution.

    • The product is extracted into an appropriate organic solvent.

    • The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield the final this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Substituted Aniline (e.g., 4-fluoro-2-aminobenzoic acid) diazotization Diazotization (NaNO2, Acid, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyclization Intramolecular Cyclization diazonium_salt->cyclization crude_product Crude this compound cyclization->crude_product workup Aqueous Workup (Extraction) crude_product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or High Impurity? check_diazotization Check Diazotization Conditions: - Temperature (0-5 °C)? - Slow Addition? start->check_diazotization Low Yield identify_impurity Identify Impurity via NMR, LC-MS start->identify_impurity High Impurity check_cyclization Check Cyclization Conditions: - Correct Temperature/Time? - Appropriate Solvent? check_diazotization->check_cyclization check_workup Review Workup Procedure: - Correct pH for Extraction? - Thorough Drying? check_cyclization->check_workup unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm decarboxylated Decarboxylated Product? identify_impurity->decarboxylated phenolic Phenolic Byproduct? identify_impurity->phenolic regioisomer Regioisomer (derivatives)? identify_impurity->regioisomer

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

References

Technical Support Center: 5-Fluoro-1H-indazole-3-carboxylic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-fluoro-1H-indazole-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The indazole ring system and the carboxylic acid functional group are susceptible to degradation under certain conditions.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For optimal short-term stability, it is recommended to prepare stock solutions in a high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous buffers, the pH should be carefully considered, as both acidic and basic conditions may promote degradation over time.

Q3: How should I store solutions of this compound?

A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. For working solutions in aqueous buffers, it is advisable to prepare them fresh before each experiment or to conduct stability studies to determine the acceptable storage duration under your specific experimental conditions. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes based on its chemical structure include decarboxylation, hydrolysis of the indazole ring under harsh pH and temperature conditions, and oxidative degradation. It is crucial to perform forced degradation studies to identify potential degradation products under your experimental conditions.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for assessing the stability of this compound.[1] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing degradation products.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: I am observing a decrease in the concentration of my this compound solution over time.

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature and protected from light. 2. Assess pH Effects: If using aqueous buffers, measure the pH of your solution. Consider performing a pilot stability study at different pH values (e.g., acidic, neutral, basic) to identify the optimal pH range. 3. Evaluate Temperature Sensitivity: Avoid exposing solutions to elevated temperatures for extended periods. If your experiment requires incubation at a higher temperature, determine the compound's stability at that temperature over the experimental duration.
Adsorption to Container 1. Use Appropriate Vials: Employ low-binding microcentrifuge tubes or silanized glass vials to minimize adsorption. 2. Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to aqueous solutions can reduce adsorption.
Solvent Evaporation 1. Ensure Proper Sealing: Use vials with tight-fitting caps or parafilm to prevent solvent evaporation, especially for volatile organic solvents. 2. Store at Low Temperatures: Storing solutions at -20°C or -80°C will significantly reduce the rate of evaporation.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.

Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Conduct Forced Degradation Studies: To confirm if the new peaks are degradation products, perform forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2][3][4] This will help in identifying the potential degradation products and developing a stability-indicating analytical method. 2. Characterize Unknown Peaks: If significant degradation is observed, consider using LC-MS or NMR to identify the structure of the degradation products.
Contamination 1. Analyze Blank Samples: Inject a blank sample (solvent only) to rule out contamination from the solvent or HPLC system. 2. Use High-Purity Solvents: Ensure that all solvents and reagents used for sample preparation and HPLC analysis are of high purity.
Interaction with Excipients 1. Analyze Compound in Formulation Buffer: If your solution contains other components (e.g., excipients in a formulation), analyze the compound in a simplified matrix to see if the extra peaks persist.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Then, dissolve it in the solvent to a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution (100 µg/mL) to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Note the retention times and peak areas of any new peaks that appear, which are potential degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow for Decreased Concentration Start Start Observe_Decrease Observe Decreased Concentration Start->Observe_Decrease Check_Storage Verify Storage Conditions (Temp, Light) Observe_Decrease->Check_Storage Check_pH Assess Solution pH Check_Storage->Check_pH If conditions are correct Check_Adsorption Evaluate Container Adsorption Check_pH->Check_Adsorption If pH is optimal Check_Evaporation Check for Solvent Evaporation Check_Adsorption->Check_Evaporation If low-binding vials used Problem_Identified Problem Identified & Resolved Check_Evaporation->Problem_Identified If properly sealed

Caption: Troubleshooting logic for decreased compound concentration.

G cluster_1 Potential Degradation Pathways Parent This compound Decarboxylation Decarboxylation Product (5-Fluoro-1H-indazole) Parent->Decarboxylation Heat, pH Hydrolysis Ring-Opened Products Parent->Hydrolysis Strong Acid/Base Oxidation Oxidized Products (e.g., N-oxides) Parent->Oxidation Oxidizing Agents Photodegradation Photolytic Products Parent->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for the compound.

G cluster_2 Forced Degradation Experimental Workflow Prepare_Stock Prepare Stock Solution 1 mg/mL in appropriate solvent Apply_Stress Apply Stress Conditions Acid Base Oxidation Heat Light Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Time Points (e.g., 0, 4, 8, 24h) Apply_Stress->Sample_Collection Sample_Prep Sample Preparation Neutralization (if needed) & Dilution Sample_Collection->Sample_Prep HPLC_Analysis HPLC Analysis Quantify parent compound and detect degradation products Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis Calculate % degradation & identify new peaks HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Reactivity Challenges with 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-fluoro-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile but sometimes challenging reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in some common transformations like amide coupling?

A1: The reduced reactivity of this compound can be attributed to the electronic effects of the fluorine atom and the indazole ring system. The fluorine atom is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but also deactivates the carboxylate anion, making it a weaker nucleophile. This decreased nucleophilicity can slow down the rate of reaction with electrophiles, a crucial step in many coupling reactions.

Q2: What are the most effective coupling reagents for promoting amide bond formation with this acid?

A2: For challenging amide couplings involving electron-deficient carboxylic acids like this compound, uronium-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective. HATU is particularly advantageous as it is known to accelerate coupling and suppress racemization. For a more cost-effective, albeit potentially slower, option, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure can be used.

Q3: I am still observing low yields even with advanced coupling reagents. What other reaction parameters can I optimize?

A3: If you are experiencing low yields, consider the following troubleshooting steps:

  • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) to minimize side reactions. Typically, 2-3 equivalents of the base are used.

  • Solvent Choice: Anhydrous polar aprotic solvents are generally the best choice. DMF (N,N-Dimethylformamide) is a common and effective solvent. DCM (Dichloromethane) can also be used if solubility is not an issue.

  • Reaction Temperature: While most amide couplings are run at room temperature, gently heating the reaction to 40-50 °C can sometimes be beneficial for sluggish reactions. However, monitor the reaction closely for any signs of degradation.

  • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine and the coupling reagent relative to the carboxylic acid can help drive the reaction to completion.

  • Activation Time: When using a coupling reagent, allow for a "pre-activation" step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine. This ensures the formation of the activated ester intermediate.

Q4: Are there alternative strategies to amide coupling if standard methods fail?

A4: Yes, if standard amide coupling protocols are not providing satisfactory results, you can consider converting the carboxylic acid to a more reactive intermediate.

  • Acyl Chloride/Fluoride Formation: Conversion of the carboxylic acid to its corresponding acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or acyl fluoride can significantly enhance its reactivity towards amines. Acyl fluorides are often preferred as they can be more stable and selective.

  • Esterification followed by Aminolysis: In some cases, converting the carboxylic acid to a simple methyl or ethyl ester and then reacting the ester with the desired amine (aminolysis) can be a viable two-step alternative.

Troubleshooting Guide

This section provides a structured approach to overcoming common issues encountered during the functionalization of this compound.

Problem 1: Low Yield in Amide Coupling Reactions
Potential Cause Suggested Solution
Insufficient activation of the carboxylic acid Switch to a more powerful coupling reagent like HATU or COMU. Ensure a pre-activation time of at least 15 minutes before adding the amine.
Poor nucleophilicity of the amine Increase the equivalents of the amine (up to 1.5 eq.). Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C).
Inappropriate base Use a hindered, non-nucleophilic base such as DIPEA. Ensure the base is anhydrous and of high purity.
Solvent issues Use anhydrous DMF. If the starting materials have poor solubility, consider a co-solvent system or a different solvent like NMP.
Reaction not reaching completion Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Problem 2: Difficulty in Esterification
Potential Cause Suggested Solution
Low reactivity of the carboxylic acid under standard Fischer esterification conditions Use a more reactive alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, acetone).
Steric hindrance from the alcohol For bulky alcohols, activate the carboxylic acid first with a coupling reagent (e.g., EDC/DMAP) before adding the alcohol.
Equilibrium limitations If using an acid-catalyzed esterification, use a large excess of the alcohol and a method to remove water as it is formed (e.g., Dean-Stark apparatus).

Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is recommended for coupling this compound with a variety of amines, including those with lower nucleophilicity.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous DMF to dissolve the acid (concentration ~0.1 M).

  • Add DIPEA to the solution and stir for 2 minutes.

  • Add HATU in one portion and stir the mixture for 15-30 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification using an Alkyl Halide

This protocol is suitable for the preparation of simple alkyl esters of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMF or Acetone

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent.

  • Add potassium carbonate to the suspension.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for amide coupling and esterification of indazole-3-carboxylic acids, which can be used as a starting point for optimizing reactions with the 5-fluoro analog.

Table 1: Comparison of Coupling Reagents for Amide Synthesis with 1H-Indazole-3-carboxylic Acid

Coupling ReagentBaseSolventTime (h)AmineYield (%)Reference
EDC/HOBtTEADMF4-6Substituted anilines65-85[1]
HATUDIPEADMF2-6Various amines70-95General protocol

Note: Yields are highly dependent on the specific amine used. These values represent a general range observed for the parent 1H-indazole-3-carboxylic acid and serve as a benchmark.

Visualizations

To aid in understanding the reaction pathways and decision-making processes, the following diagrams are provided.

Amide_Coupling_Workflow Start Start: 5-Fluoro-1H-indazole- 3-carboxylic Acid + Amine Standard_Coupling Standard Coupling (EDC/HOBt, TEA, DMF) Start->Standard_Coupling Check_Completion Reaction Complete? Standard_Coupling->Check_Completion Advanced_Coupling Advanced Coupling (HATU, DIPEA, DMF) Check_Completion->Advanced_Coupling No Purification Purification Check_Completion->Purification Yes Check_Completion2 Reaction Complete? Advanced_Coupling->Check_Completion2 Acyl_Halide Alternative: Acyl Halide Formation (SOCl₂, Oxalyl Chloride) Check_Completion2->Acyl_Halide No Check_Completion2->Purification Yes Troubleshoot Troubleshoot: - Change Base/Solvent - Increase Temp. - Check Reagents Check_Completion2->Troubleshoot Acyl_Halide->Purification

Caption: Decision workflow for amide coupling reactions.

Signaling_Pathway_Activation cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Carboxylic_Acid R-COOH (this compound) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Amide Product (R-CONH-R') Activated_Ester->Amide_Product Amine Amine (R'-NH₂) Amine->Amide_Product

Caption: General pathway for amide bond formation.

References

Indazole Synthesis Technical Support Center: Troubleshooting Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis of indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in indazole synthesis?

A1: The most prevalent byproducts in indazole synthesis include:

  • Regioisomers: Primarily the formation of N1- and N2-substituted indazoles during alkylation or other substitution reactions on the indazole core. The ratio of these isomers is highly dependent on reaction conditions.

  • Dimers: Dimerization of starting materials or intermediates can occur, particularly in syntheses involving salicylaldehyde and hydrazine, or during the nitrosation of indoles. These are often observed as red or brown insoluble materials.[1][2][3]

  • Over-reaction Products: Multiple substitutions on the indazole ring, such as poly-halogenation, can occur if the reaction is not carefully controlled.

  • Byproducts from Incomplete Reactions: Unreacted starting materials and intermediates can remain in the final product if the reaction does not go to completion.

  • Side-Reaction Products: Depending on the specific synthetic route, various side-products can form. For example, in the Fischer indole synthesis, aldol condensation products and Friedel-Crafts byproducts can be observed.[4] In syntheses starting from o-nitrobenzylamines, hydroxylamine and diamine intermediates can be present as byproducts.[5]

Q2: How can I control the regioselectivity of N-alkylation to favor the desired N1 or N2 isomer?

A2: Controlling the N1/N2 regioselectivity is a critical aspect of indazole chemistry. The choice of base, solvent, and temperature are crucial factors. Generally, thermodynamic control favors the N1-isomer, while kinetic control can lead to the N2-isomer. For specific protocols, please refer to the Troubleshooting Guides and Experimental Protocols sections below.

Q3: What are the key parameters to control to minimize byproduct formation in general?

A3: To minimize byproduct formation, careful control of the following reaction parameters is essential:

  • Temperature: Many side reactions, such as dimerization and isomerization, are promoted by elevated temperatures.[3] Running reactions at the optimal temperature is critical.

  • Stoichiometry and Rate of Addition: Precise control over the amount of reagents and adding them slowly can prevent localized high concentrations that may lead to unwanted side reactions.

  • Solvent: The polarity of the solvent can significantly influence the reaction pathway and the ratio of products formed.

  • Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your indazole synthesis experiments.

Issue 1: Formation of N1 and N2 Regioisomers during N-Alkylation

Question: My N-alkylation of an indazole is producing a mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a common challenge. The following strategies can be employed to favor the desired isomer:

  • For Preferential N1-Alkylation (Thermodynamic Control):

    • Base and Solvent System: A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N1-isomer.[2] Cesium carbonate (Cs₂CO₃) in dioxane has also been reported to favor N1-alkylation.

    • Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium, sometimes with gentle heating, can increase the proportion of the N1-product.

  • For Preferential N2-Alkylation (Kinetic Control):

    • Base and Solvent System: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to a higher proportion of the kinetically favored N2-isomer.[6]

    • Mitsunobu Conditions: The use of Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favors N2-alkylation.[2]

    • Acid Catalysis: Trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to be highly selective for N2-alkylation.

A logical workflow for optimizing the regioselectivity of indazole N-alkylation.
Issue 2: Formation of Dimeric Byproducts

Question: My reaction is producing a significant amount of a red/brown, insoluble material. What is it and how can I prevent its formation?

Answer: This is likely due to the formation of dimeric byproducts. This is common in syntheses starting from salicylaldehyde and hydrazine or during the nitrosation of indoles.[1][2][3]

  • Preventative Measures:

    • Slow Addition: Add one of the reactants (e.g., the indole solution) slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.[2]

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the side reaction leading to dimerization.[2]

    • Efficient Stirring: Ensure vigorous stirring to prevent localized high concentrations of reactants.[1]

Issue 3: Over-halogenation of the Indazole Ring

Question: I am trying to mono-halogenate my indazole, but I am getting di- and tri-halogenated byproducts. How can I improve the selectivity?

Answer: Over-halogenation is a common issue due to the activated nature of the indazole ring.

  • Control Measures:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess of the indazole can help minimize over-halogenation.

    • Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

    • Slow Addition: Add the halogenating agent portion-wise or as a dilute solution over a longer period.

Data Presentation

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation
Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
3-COMe-1H-indazolen-pentyl bromideNaHTHF>99:191[6]
3-tert-butyl-1H-indazolen-pentyl bromideNaHTHF>99:193[6]
7-NO₂-1H-indazolen-pentyl bromideNaHTHF4:9688[6]
7-CO₂Me-1H-indazolen-pentyl bromideNaHTHF<1:9994[6]
1H-indazoleEthyl diazoacetateTfOHDCM0:10095[6]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIADTHF1:2.578 (combined)[2][6]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃DMF~1:151.6 (combined)[6]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃DMF53:4784 (combined)[6]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of Indazole

This protocol is optimized for achieving high regioselectivity for the N1-position using sodium hydride in tetrahydrofuran.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typical concentration 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

start Start: Substituted 1H-Indazole dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH cool->add_base stir1 Stir at 0 °C, then warm to RT add_base->stir1 add_alkylating Add Alkylating Agent stir1->add_alkylating react Stir at RT or Heat add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Pure N1-Alkylated Indazole purify->end

A step-by-step workflow for the N1-selective alkylation of indazoles.
Protocol 2: Minimizing Dimer Formation in the Synthesis of 1H-Indazole-3-carbaldehyde from Indole

This protocol utilizes a "reverse addition" technique to minimize the formation of dimeric byproducts during the nitrosation of indole.[2]

Materials:

  • Indole (1.0 equiv)

  • Sodium nitrite (NaNO₂, 8.0 equiv)

  • Hydrochloric acid (HCl, 2.7 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid to the cooled solution while stirring vigorously.

  • Indole Addition (Reverse Addition): Dissolve the indole in a minimal amount of DMF. Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours, ensuring the temperature is maintained at 0 °C.

  • Work-up and Purification: Upon completion of the addition, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer

The information provided in this Technical Support Center is for guidance purposes only and should be used in conjunction with a thorough understanding of the specific reaction being performed. All laboratory work should be conducted with appropriate safety precautions.

References

Navigating Solubility Challenges with 5-fluoro-1H-indazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving consistent and reliable solubility of 5-fluoro-1H-indazole-3-carboxylic acid is crucial for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered in the laboratory.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its behavior can be inferred from its chemical structure as a carboxylic acid and from data on similar indazole derivatives. The following table summarizes expected solubility in common laboratory solvents.

SolventExpected SolubilityRationale & Remarks
Dimethyl Sulfoxide (DMSO)SolubleA common polar aprotic solvent for dissolving organic compounds for screening and biological assays. A similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is soluble in DMSO at 16 mg/mL.[1]
Dimethylformamide (DMF)SolubleOften used as a solvent for chemical reactions involving this compound.[2] A related indazole ester shows solubility of 16 mg/mL in DMF.[1]
MethanolLikely SolubleA polar protic solvent that can dissolve many carboxylic acids.
EthanolLikely SolubleA related indazole ester is soluble in ethanol at 12.5 mg/mL.[1]
WaterPoorly Soluble (at neutral pH)As a carboxylic acid, its solubility in water is expected to be low at neutral pH but will increase significantly with higher pH.
Aqueous Buffers (e.g., PBS pH 7.4)Poorly SolubleSimilar to water, solubility is limited at physiological pH. A 1:3 mixture of DMSO:PBS (pH 7.2) significantly reduces the solubility of a related compound to 0.25 mg/mL.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: This is a common issue. Due to its carboxylic acid group, this compound's aqueous solubility is highly pH-dependent. At neutral pH, it will be largely in its non-ionized, less soluble form. To increase solubility, you need to raise the pH of the solution. By adding a base (e.g., NaOH), you will deprotonate the carboxylic acid, forming a more soluble salt. A predicted pKa for a similar indazole carboxylic acid is around 3.06, suggesting it will be significantly more soluble at pH values above this.[3]

Q2: What is the best organic solvent to use for making a stock solution?

A2: DMSO and DMF are excellent choices for creating high-concentration stock solutions.[1][2] These can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with experimental components.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: This is a common problem when diluting a concentrated stock solution. To mitigate this:

  • Lower the stock concentration: If possible, start with a more dilute stock solution.

  • Increase the final volume: Dilute the stock into a larger volume of the aqueous buffer.

  • Vortex while adding: Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Consider co-solvents: Including a small percentage of a water-miscible organic solvent in your final buffer can sometimes improve solubility.

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be an effective way to increase the rate of dissolution. However, be cautious about the thermal stability of the compound, especially for prolonged periods or at higher temperatures. Always check the compound's stability information if available.

Q5: Is sonication a good method to aid dissolution?

A5: Yes, sonication is a useful technique to break up solid particles and increase the surface area available for dissolution, which can speed up the process. It is often used in conjunction with a suitable solvent.

Troubleshooting Guide

If you are facing persistent solubility issues, the following step-by-step guide can help you identify and solve the problem.

Problem: this compound is not dissolving.

G cluster_0 Initial Assessment cluster_1 Organic Solvent Troubleshooting cluster_2 Aqueous Solvent Troubleshooting start Compound fails to dissolve check_solvent Is the solvent appropriate? (e.g., DMSO/DMF for stock, aqueous for final) start->check_solvent organic_issue Issue with organic solvent check_solvent->organic_issue No (Using Organic) aqueous_issue Issue with aqueous solvent check_solvent->aqueous_issue No (Using Aqueous) increase_energy Apply gentle heat (37°C) or sonicate organic_issue->increase_energy check_purity Is the compound pure? (Check CoA/run analysis) increase_energy->check_purity success_org Dissolved check_purity->success_org Yes consult_specialist Consult technical support or analytical chemist check_purity->consult_specialist No check_ph Is the pH appropriate? (Compound is acidic) aqueous_issue->check_ph adjust_ph Increase pH with dilute base (e.g., 0.1M NaOH) to > pKa check_ph->adjust_ph No (pH is neutral/acidic) success_aq Dissolved check_ph->success_aq Yes (pH is basic) adjust_ph->success_aq

A troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 180.14 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the compound: Carefully weigh out 1.8 mg of this compound on an analytical balance.

  • Add solvent: Place the weighed powder into a clean vial. Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Inspect for solubility: Visually inspect the solution to ensure all solid has dissolved. If not, sonicate the vial for 5-10 minutes or warm it gently to 37°C.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Test by pH Adjustment

This protocol provides a method to determine the aqueous solubility of the compound at different pH values.

G start Start: Prepare Saturated Solutions step1 1. Add excess compound to water, acidic (pH 2), and basic (pH 9) buffers. start->step1 step2 2. Equilibrate samples (e.g., 24h at 25°C with agitation). step1->step2 step3 3. Separate solid from supernatant (centrifuge or filter). step2->step3 step4 4. Dilute supernatant for analysis. step3->step4 step5 5. Quantify compound concentration (e.g., using HPLC-UV). step4->step5 end End: Determine Solubility at each pH step5->end

Workflow for aqueous solubility testing.

Materials:

  • This compound

  • Deionized water

  • pH 2 buffer (e.g., HCl)

  • pH 9 buffer (e.g., Tris)

  • Small glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge or syringe filters (0.22 µm)

  • HPLC-UV system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of the solid compound to separate vials containing deionized water, pH 2 buffer, and pH 9 buffer. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C).

  • Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully remove the supernatant. For more complete separation, centrifuge the vials and collect the supernatant, or filter the solution through a 0.22 µm syringe filter.

  • Analysis: Prepare appropriate dilutions of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

References

Technical Support Center: Optimizing Amide Coupling Reactions of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of coupling agents in the synthesis of 5-fluoro-1H-indazole-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reagents for reactions with 5-fluoro-1H-indazole-3-carboxylic acid?

A variety of coupling reagents can be utilized, with uronium/aminium and phosphonium salts generally being the most effective for achieving high yields and purity.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended, especially for challenging or sterically hindered couplings, as it forms a highly reactive OAt-ester.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also very effective and widely used.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is an excellent phosphonium-based alternative, offering a safer profile than the carcinogenic BOP reagent.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure , is a common and cost-effective choice for more reactive amines.[1][2]

  • T3P® (Propylphosphonic anhydride) has been shown to be highly effective in difficult couplings where other reagents like HATU or EDC/HOBt provide low yields.[3]

Q2: How do I choose the right solvent for my coupling reaction?

The choice of solvent is critical and depends on the solubility of your starting materials and reagents.

  • DMF (N,N-Dimethylformamide) is the most commonly used solvent due to its excellent solvating properties.[1]

  • DCM (Dichloromethane) is a good alternative if all components are sufficiently soluble and is often easier to remove during workup.[1]

  • Acetonitrile (CH₃CN) can also provide excellent results and is a viable alternative to DMF or DCM.[1]

  • It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

Q3: Which base should I use and in what quantity?

A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed during the reaction.

  • DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base.[1]

  • Triethylamine (TEA) is another common choice.[2]

  • Typically, 2-3 equivalents of the base are used.

Q4: My reaction is sluggish or not going to completion. What should I do?

If your reaction is not progressing, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine.

  • Check Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and fresh.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. However, monitor for potential degradation of starting materials or products.[1]

  • Switch to a More Potent Coupling Reagent: If you are using EDC/HOBt, consider switching to a more powerful reagent like HATU or T3P®.[1]

Q5: I am observing significant side reactions. How can I minimize them?

Side reactions are a common challenge in amide coupling. Here are some strategies to mitigate them:

  • N-Acylurea Formation (with carbodiimides like EDC): This can be suppressed by the addition of HOBt or OxymaPure. These additives form a more stable active ester that is less prone to rearrangement.

  • Guanidinylation of the Amine (with uronium reagents like HATU): This occurs when the coupling reagent reacts directly with the amine. To avoid this, pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.[1] Using a phosphonium reagent like PyBOP can also prevent this side reaction.[1]

  • Racemization: For chiral carboxylic acids, racemization can be a concern. Using additives like HOBt or OxymaPure and maintaining a lower reaction temperature can help to minimize epimerization.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the amide coupling of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps & Solutions
Incomplete Activation of Carboxylic Acid • Ensure you are using an adequate amount of coupling reagent (typically 1.0-1.5 equivalents).• Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or T3P®).[1]
Deactivation of Amine • Ensure sufficient base (2-3 equivalents of DIPEA or TEA) is used to neutralize any acid and deprotonate the amine salt if applicable.
Steric Hindrance • Increase the reaction time and/or temperature.• Use a more powerful coupling reagent like HATU.[1]
Hydrolysis of Activated Intermediate • Use anhydrous solvents and reagents. Ensure your reaction setup is dry.
Incorrect Order of Reagent Addition • For uronium reagents (e.g., HATU), pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine to avoid guanidinylation.[1]

Problem 2: Difficult Purification

Possible Cause Troubleshooting Steps & Solutions
Urea Byproducts • If using EDC, the resulting urea is water-soluble and can be removed with an aqueous workup.• If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Excess Reagents and Additives • An acidic wash (e.g., 1M HCl) will remove excess tertiary amine bases.• A basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and additives like HOBt.[1]
Residual High-Boiling Solvent (e.g., DMF) • After aqueous workup, residual DMF can often be removed by azeotroping with a lower-boiling solvent like heptane or by lyophilization if the product is stable.

Data Presentation: Comparison of Coupling Agents

Disclaimer: The following data is for illustrative purposes. The fluorine substituent on the indazole ring may influence reactivity, and optimal conditions should be determined experimentally.

Coupling AgentAdditiveBaseSolventAmineReaction ConditionsYield (%)Reference
HATU-DIPEADMFVarious Aryl AcidsRoom Temp, 2-6 h90-91[4]
EDCHOBtTEADMFVarious AminesRoom Temp, 4-6 h61-85[2]
T3P®---Chiral Piperidine-88[3]
HATU / EDCHOBt--Chiral Piperidine-<5[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU [1]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Standard Coupling using EDC/HOBt [2]

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add TEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., 10% Methanol in Chloroform).

  • Wash the organic layer sequentially with 10% NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Mechanisms

HATU_Mechanism HATU Coupling Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation ActivatedEster OAt-Active Ester RCOO->ActivatedEster Activation HATU HATU HATU->ActivatedEster Base Base (e.g., DIPEA) Amide Amide Product ActivatedEster->Amide Nucleophilic Attack TMU Tetramethylurea ActivatedEster->TMU Byproduct HOAt HOAt ActivatedEster->HOAt Byproduct Amine R'-NH₂ Amine->Amide

Caption: HATU activation and coupling mechanism.

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (unstable) RCOOH->Acylisourea EDC EDC EDC->Acylisourea Activation HOBt_Ester HOBt Active Ester (more stable) Acylisourea->HOBt_Ester Intermediate Formation EDU EDU (Urea byproduct) Acylisourea->EDU Byproduct HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: EDC/HOBt activation and coupling mechanism.

Experimental Workflow

Experimental_Workflow General Amide Coupling Workflow Start Start Reagents Dissolve Carboxylic Acid and Amine in Anhydrous Solvent Start->Reagents AddBase Add Base (e.g., DIPEA, TEA) Reagents->AddBase Preactivation Pre-activation (optional): Add Coupling Reagent (e.g., HATU) and stir AddBase->Preactivation For Uronium Reagents AddCoupling Add Coupling Reagent (e.g., EDC/HOBt) AddBase->AddCoupling For Carbodiimides Reaction Stir at appropriate temperature Preactivation->Reaction AddCoupling->Reaction Monitor Monitor reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Dry Dry and Concentrate Organic Layer Workup->Dry Purify Purification (Column Chromatography) Dry->Purify End Final Product Purify->End

Caption: A general experimental workflow for amide coupling.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: 5-Fluoro-1H-indazole-3-carboxylic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-fluoro-1H-indazole-3-carboxylic acid. The information is presented in a question-and-answer format to address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which includes an indazole ring, a carboxylic acid group, and a fluorine substituent, several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is likely the decarboxylation of the carboxylic acid group, especially under heat, to yield 5-fluoro-1H-indazole. The indazole ring itself is generally stable to hydrolysis, but extreme pH and temperature may lead to ring-opening products.

  • Oxidation: Oxidative stress, for instance with hydrogen peroxide, could lead to the formation of N-oxides on the indazole ring or hydroxylation of the benzene ring portion of the molecule.

  • Photolysis: Exposure to UV light may induce photolytic cleavage. A potential pathway involves the cleavage of the C-F bond, leading to the formation of 5-hydroxy-1H-indazole-3-carboxylic acid and fluoride ions. Another possibility is the photodegradation of the indazole ring system itself.

  • Thermal Degradation: At elevated temperatures, decarboxylation is a highly probable degradation route.[1] At very high temperatures, further decomposition of the indazole ring can occur.[1]

Q2: What are the initial steps for conducting a forced degradation study on this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2] The initial steps involve subjecting a solution of this compound to a set of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A).[2][3] These conditions typically include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., solid-state heating at 80°C

  • Photolytic Degradation: e.g., exposure to UV light (e.g., 254 nm) and visible light

Q3: How can I analyze the degradation products?

A3: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, needs to be developed. This method should be capable of separating the parent compound from all its potential degradation products. For structural elucidation of the degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4]

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use higher concentrations of acid/base, increase the temperature, or prolong the exposure time.[3]

    • For photolytic studies, ensure a sufficient intensity and duration of light exposure.

    • Confirm the purity and identity of the starting material.

Issue 2: The mass balance in my HPLC analysis is poor after degradation.

  • Possible Cause:

    • Some degradation products may not be UV-active at the chosen wavelength.

    • Degradants might be volatile or not retained on the HPLC column.

    • Precipitation of degradants may have occurred.

  • Troubleshooting Steps:

    • Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths.

    • Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.

    • Visually inspect the stressed samples for any precipitation. If present, dissolve the precipitate in a suitable solvent and analyze it separately.

Issue 3: I am having difficulty identifying the structure of a major degradant.

  • Possible Cause: The degradant may be an unexpected or complex rearrangement product.

  • Troubleshooting Steps:

    • Isolate the degradant using preparative HPLC.

    • Perform detailed structural elucidation using high-resolution mass spectrometry (HRMS) to obtain the exact mass and elemental composition.

    • Utilize advanced NMR techniques (e.g., 2D NMR such as COSY, HSQC, HMBC) to piece together the molecular structure.

    • Consider derivatization of the degradant to make it more amenable to analysis or to provide additional structural clues.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a sealed vial.

    • Keep the vial in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a sealed vial.

    • Keep the vial in a water bath at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results (Illustrative Data)

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants DetectedMajor Degradant (Retention Time)
0.1 M HCl24 h at 60°C15%2DP-1 (8.5 min)
0.1 M NaOH8 h at 60°C45%3DP-2 (6.2 min), DP-3 (10.1 min)
3% H₂O₂24 h at RT8%1DP-4 (12.3 min)
Thermal (Solid)48 h at 80°C5%1DP-1 (8.5 min)
Photolytic (UV)24 h22%2DP-5 (9.7 min)

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV) parent 5-Fluoro-1H-indazole- 3-carboxylic Acid decarboxylated 5-Fluoro-1H-indazole (DP-1) parent->decarboxylated -CO₂ n_oxide N-Oxide Derivative (DP-4) parent->n_oxide +[O] defluorinated 5-Hydroxy-1H-indazole- 3-carboxylic Acid (DP-5) parent->defluorinated -F, +OH Experimental_Workflow start Start: 5-Fluoro-1H-indazole- 3-carboxylic Acid Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sampling at Time Intervals stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis quant Quantification of Parent and Degradation Products analysis->quant id Degradant Identification (LC-MS, NMR) analysis->id mass_balance Mass Balance Calculation quant->mass_balance end End: Stability Profile Established mass_balance->end pathway Elucidation of Degradation Pathway id->pathway pathway->end

References

Validation & Comparative

A Comparative Guide to 5-fluoro-1H-indazole-3-carboxylic acid and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including potent inhibition of kinases and other key enzymes in cellular signaling pathways. This guide provides an objective comparison of 5-fluoro-1H-indazole-3-carboxylic acid and its derivatives with other classes of indazole compounds, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

I. Comparative Analysis of Biological Activity

The introduction of a fluorine atom to the indazole ring can significantly impact a compound's biological activity, often enhancing its potency and modulating its pharmacokinetic properties. Below is a comparative summary of the in vitro activity of various indazole derivatives, including those with fluoro substitutions, against several key cancer-related targets.

Table 1: Comparative Inhibitory Activity of Indazole Derivatives against Kinases
Compound ClassTarget KinaseSpecific Derivative ExampleIC50 (nM)Reference
Indazole-3-carboxamides VEGFR-2N-(4-chlorophenyl)-1H-indazole-3-carboxamide230[1]
VEGFR-2Axitinib (Indazole derivative)0.2[2]
VEGFR-2Pazopanib (Indazole derivative)30[2]
Fluoro-indazole Derivatives ROCK16-fluoro-1H-indazole derivative14[3]
ROCK14-fluoro-1H-indazole derivative2500[3]
Indazolyl-pyrimidine Derivatives VEGFR-2Sulfonamide derivative (13i)34.5[4]
3-(Pyrazin-2-yl)-1H-indazole Derivatives Pim-1Compound 59c3[4]
Pim-2Compound 59c70[4]
Pim-3Compound 59c3[4]
3-Aminoindazole Derivatives BCR-ABL (Wild Type)AKE-72< 0.5[5]
BCR-ABL (T315I mutant)AKE-729[5]
Table 2: Comparative Antiproliferative Activity of Indazole Derivatives in Cancer Cell Lines
Compound ClassCell LineSpecific Derivative ExampleIC50 (µM)Reference
1H-indazole-3-amine Derivatives Hep-G2 (Liver Cancer)Compound 5k3.32[6]
K562 (Leukemia)Compound 6o5.15[6][7]
A549 (Lung Cancer)Compound 10b6.48[8]
HepG-2 (Liver Cancer)Compound 10e9.52[8]
5-Ethylsulfonyl-indazole-3-carboxamides HCT-116 (Colon Cancer)Compound 8g0.024[9]
MCF-7 (Breast Cancer)Compound 8h0.025[9]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the performance of indazole derivatives.

A. Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid.[10]

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and Triethylamine (TEA) (3 equivalents).

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with a 10% solution of methanol in chloroform.

  • Purification: Wash the combined organic layers with 10% sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.[11]

  • Reagent Preparation: Prepare serial dilutions of the test indazole compound in DMSO. Prepare the kinase, substrate/ATP mixture, and ADP-Glo™ reagents according to the manufacturer's instructions.

  • Assay Plate Preparation: Add the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate/ATP mixture to each well to initiate the reaction. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

C. Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of the indazole derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

III. Signaling Pathway and Experimental Workflow Diagrams

Understanding the mechanism of action of these compounds requires knowledge of the cellular signaling pathways they target. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based VEGFR-2 Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Proliferation, Decreased Apoptosis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Indazole_Inhibitor Indazole-based BCR-ABL Inhibitor Indazole_Inhibitor->BCR_ABL Inhibits

Caption: BCR-ABL Signaling Pathways and Inhibition by Indazole Derivatives.

Experimental_Workflow Compound_Synthesis Indazole Derivative Synthesis & Purification In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Assay (e.g., MTT for IC50) Compound_Synthesis->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Kinase_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: General Experimental Workflow for Indazole-based Inhibitor Development.

References

efficacy of 5-fluoro-1H-indazole-3-carboxylic acid based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key small-molecule inhibitors targeting the Stimulator of Interferon Genes (STING) pathway. This document summarizes their efficacy, mechanisms of action, and supporting experimental data to aid in the selection of appropriate research tools.

The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a type I interferon response. Its role in various autoimmune diseases and cancer has made it a significant therapeutic target. This guide focuses on a comparative analysis of three well-characterized STING inhibitors: H-151, C-176, and SN-011.

Inhibitor Overview and Mechanism of Action

Small-molecule STING inhibitors can be broadly categorized based on their mechanism of action. The inhibitors discussed here represent two major classes: covalent inhibitors that target STING palmitoylation and competitive inhibitors that block the cyclic GMP-AMP (cGAMP) binding site.

  • H-151: A potent and selective covalent antagonist of both human and murine STING.[1][2] H-151 irreversibly binds to a cysteine residue (Cys91) in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation.[1][2][3] This blockade effectively inhibits downstream signaling, including the phosphorylation of TBK1.[3][4]

  • C-176: A selective, blood-brain barrier permeable covalent inhibitor of STING.[5] Similar to H-151, C-176 targets the transmembrane cysteine residue Cys91, blocking the activation-induced palmitoylation of STING.[5][6] Notably, C-176 is reported to be more effective against murine STING than human STING.[6][7]

  • SN-011: A potent and selective inhibitor of both mouse and human STING that acts via a different mechanism.[8][9] SN-011 is a competitive inhibitor that binds to the cGAMP binding pocket of the STING dimer with high affinity, effectively blocking the binding of the endogenous ligand and preventing STING activation.[8][10][11][12]

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for H-151, C-176, and SN-011 in various cell-based assays. These values provide a quantitative measure of their potency in inhibiting STING signaling.

InhibitorTargetCell LineAssayIC50 ValueReference
H-151 Human STING293T-hSTINGIFN-β Reporter1.04 µM[13]
Murine STING293T-mSTINGIFN-β Reporter0.82 µM[13]
Murine STINGMEFsIfnb expression138 nM[10]
Murine STINGBMDMsIfnb expression109.6 nM[10]
Human STINGHFFsIfnb expression134.4 nM[10]
C-176 Murine STING--More potent on murine STING[6][7]
SN-011 Human STINGHFFsIfnb expression502.8 nM[8][10]
Murine STINGMEFsIfnb expression127.5 nM[8][10]
Murine STINGBMDMsIfnb expression107.1 nM[8][10]
STING Signaling--76 nM[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of STING inhibition and the experimental procedures used for evaluation, the following diagrams are provided.

STING_Signaling_Pathway STING Signaling Pathway and Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds STING_active Activated STING (Palmitoylated) STING_dimer->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs Induces Transcription SN011 SN-011 SN011->STING_dimer Blocks cGAMP binding H151_C176 H-151 / C-176 H151_C176->STING_active Blocks Palmitoylation

STING Signaling Pathway and Inhibitor Action.

Experimental_Workflow Workflow for Evaluating STING Inhibitor Efficacy cluster_setup Cell Culture & Treatment cluster_assays Downstream Analysis cluster_analysis Data Analysis cell_culture 1. Seed cells (e.g., THP-1, HEK293T) inhibitor_treatment 2. Pre-treat with STING inhibitor (e.g., H-151, SN-011) cell_culture->inhibitor_treatment sting_activation 3. Activate STING (e.g., with 2'3'-cGAMP) inhibitor_treatment->sting_activation reporter_assay IFN-β Reporter Assay (Measure Luciferase Activity) sting_activation->reporter_assay western_blot Western Blot (Detect p-TBK1/TBK1) sting_activation->western_blot ic50 Calculate IC50 values reporter_assay->ic50 western_blot->ic50

Typical Experimental Workflow for STING Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of STING inhibitors.

IFN-β Reporter Assay

This assay is commonly used to quantify the in vitro potency of STING inhibitors.

  • Cell Seeding: Seed HEK293T cells co-transfected with plasmids for human or murine STING and an IFN-β promoter-luciferase reporter into 96-well plates.[14] Allow cells to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the STING inhibitor (e.g., H-151, C-176, or SN-011) for 1-2 hours.[14]

  • STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.[14]

  • Incubation: Incubate the plates for 18-24 hours at 37°C.[15]

  • Luciferase Measurement: Measure luciferase activity using a luminometer according to the manufacturer's instructions.[14][15]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[14]

Western Blot for TBK1 Phosphorylation

This method confirms the mechanism of action by assessing the phosphorylation status of TBK1, a key downstream kinase in the STING pathway.[14]

  • Cell Culture and Treatment: Plate a suitable cell line with a functional STING pathway (e.g., THP-1 or RAW 264.7) and pre-treat with various concentrations of the STING inhibitor or a vehicle control for 1-2 hours.[14]

  • STING Activation: Activate the STING pathway using an agonist like 2'3'-cGAMP for 1-3 hours.[14]

  • Protein Extraction: Lyse the cells and determine the total protein concentration using a BCA protein assay.[16]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated TBK1 (p-TBK1) and total TBK1. Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection method, such as chemiluminescence.[17]

  • Analysis: Quantify the band intensities to determine the ratio of p-TBK1 to total TBK1.

Conclusion

The selection of a STING inhibitor for research purposes depends on the specific experimental needs, including the target species (human vs. murine) and the desired mechanism of action. H-151 and SN-011 demonstrate potent inhibition of both human and murine STING, albeit through different mechanisms. C-176 shows a preference for murine STING. The provided data and protocols offer a foundation for researchers to design and execute experiments to further investigate the role of the STING pathway in health and disease.

References

structure-activity relationship of 5-fluoro-1H-indazole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 5-Fluoro-1H-indazole-3-carboxylic Acid Analogs and a Comparison with Alternative Scaffolds

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The unique physicochemical properties imparted by the indazole ring system, combined with the electronic influence of the fluorine atom, make its derivatives potent and selective modulators of various biological targets. This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, and contrasts their performance with alternative chemical scaffolds.

Comparative Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the N1 position of the indazole ring and the modifications of the carboxylic acid group, typically as carboxamides. These modifications dictate the compounds' potency and selectivity towards different biological targets, including protein kinases, ion channels, and enzymes involved in cell signaling pathways.

As Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

The Calcium Release-Activated Calcium (CRAC) channel plays a crucial role in intracellular calcium signaling, and its aberrant activation is implicated in various inflammatory and autoimmune diseases.[1] Indazole-3-carboxamides have emerged as potent CRAC channel blockers, and the substitution pattern is critical for their inhibitory activity.[1][2]

A key SAR finding is the critical importance of the 3-carboxamide regiochemistry.[1][2] For instance, indazole-3-carboxamide 12d demonstrates sub-micromolar IC50 for inhibiting calcium influx, whereas its reverse amide isomer 9c is inactive even at high concentrations.[1] This highlights the specific orientation required for effective binding to the channel.

Table 1: Comparative Activity of Indazole-3-Carboxamide Analogs as CRAC Channel Inhibitors

Compound IDStructure/ModificationTargetAssay SystemActivity (IC50)
12d 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamideCRAC ChannelRBL-2H3 cells (Calcium influx)0.67 µM[3]
12a 1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamideCRAC ChannelRBL-2H3 cells (Calcium influx)1.51 µM[3]
9c Reverse amide isomer of 12dCRAC ChannelRBL-2H3 cells (Calcium influx)Inactive at 100 µM[1][3]
As p21-Activated Kinase 1 (PAK1) Inhibitors

p21-activated kinase 1 (PAK1) is a key regulator of cell motility and has been identified as a promising target for cancer therapy, particularly for inhibiting tumor migration and invasion.[4] 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors.[4]

The SAR studies for these inhibitors revealed that substitution with a suitable hydrophobic ring that can fit into the deep back pocket of the kinase and the introduction of a hydrophilic group into the solvent-exposed region are crucial for high potency and selectivity.[4] The representative compound 30l from this series exhibited an impressive PAK1 IC50 of 9.8 nM and high selectivity against a panel of other kinases.[4]

Table 2: Activity of 1H-Indazole-3-Carboxamide Analogs as PAK1 Inhibitors

Compound IDKey Structural FeaturesTargetEnzymatic AssayActivity (IC50)
30l Optimized hydrophobic and hydrophilic substitutionsPAK1In vitro kinase assay9.8 nM[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 1H-Indazole-3-Carboxamides

The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.[5]

  • Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) are added. The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.

  • Amine Coupling: The desired amine (1 equivalent) is then added to the reaction mixture. The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[5]

In Vitro Calcium Influx Assay

The inhibitory activity of compounds on CRAC channels can be assessed using a calcium influx assay in a suitable cell line, such as the rat basophilic leukemia cell line (RBL-2H3).[2]

  • Cell Preparation: RBL-2H3 cells are cultured under standard conditions. On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compounds for a specific period.

  • Calcium Measurement: Baseline fluorescence is measured. Calcium influx is initiated by depleting intracellular calcium stores with a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor (e.g., thapsigargin) in a calcium-free medium, followed by the addition of extracellular calcium.

  • Data Analysis: The change in fluorescence, which corresponds to the intracellular calcium concentration, is monitored over time. The IC50 values are calculated by plotting the inhibition of calcium influx against the compound concentration.

Visualizing Structure-Activity Relationships and Biological Pathways

Diagrams generated using Graphviz can effectively illustrate the key relationships and workflows in SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start 5-Fluoro-1H-indazole- 3-carboxylic acid analogs Diverse Analogs (Amide Modifications) start->analogs Coupling Reactions assay In Vitro Assays (e.g., Kinase, Ion Channel) analogs->assay cell_assay Cell-Based Assays (e.g., Proliferation, Migration) assay->cell_assay Hit Confirmation sar SAR Determination cell_assay->sar lead Lead Compound Identification sar->lead Optimization

Caption: A generalized workflow for the synthesis and structure-activity relationship (SAR) evaluation of this compound analogs.

CRAC_Channel_Inhibition cluster_cell Mast Cell CRAC CRAC Channel Ca_influx Ca2+ Influx CRAC->Ca_influx Activation Cellular Activation (e.g., Degranulation) Ca_influx->Activation Inhibitor Indazole-3-carboxamide (e.g., 12d) Inhibitor->CRAC Blocks

Caption: A simplified diagram illustrating the inhibition of the Calcium Release-Activated Calcium (CRAC) channel in mast cells by indazole-3-carboxamide analogs.

Conclusion

The this compound scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets. The structure-activity relationship studies consistently highlight the critical role of substitutions at the N1 and C3 positions of the indazole ring. Specifically, the conversion of the carboxylic acid to various carboxamides and the introduction of diverse substituents on the indazole nitrogen allow for the fine-tuning of biological activity and selectivity. The comparative data presented herein underscores the potential of these analogs in drug discovery, particularly in the development of novel anti-inflammatory and anti-cancer agents. Further exploration of this chemical space is warranted to uncover new therapeutic opportunities.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-fluoro-1H-indazole-3-carboxylic acid, a key building block in pharmaceutical research. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside an analysis of potential impurities. This guide also includes a comparison with structurally related alternatives, 1H-indazole-3-carboxylic acid and 5-chloro-1H-indazole-3-carboxylic acid, to provide a broader context for purity assessment.

Overview of Analytical Techniques

A multi-faceted approach employing orthogonal analytical techniques is crucial for the robust characterization and purity determination of synthesized pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and insight into impurities. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the target compound and aids in the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and its analogues. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Comparative HPLC Data

The following table summarizes typical purity data for this compound and its alternatives, as determined by HPLC.

CompoundTypical Purity (by HPLC)
This compound≥ 95% - 99%
1H-indazole-3-carboxylic acid≥ 99%[1]
5-chloro-1H-indazole-3-carboxylic acid≥ 95%[2]
Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary depending on the specific impurity profile of the synthesized batch.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report Purity Report

Workflow for HPLC purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized compounds and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Predicted NMR Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary slightly based on the solvent and experimental conditions.

NucleusPredicted Chemical Shift (ppm)
¹H13.5-14.5 (br s, 1H, COOH), 11.5-12.5 (br s, 1H, NH), 7.5-8.5 (m, 3H, Ar-H)
¹³C160-165 (COOH), 155-160 (C-F), 110-145 (Ar-C)
Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Logical Relationship of NMR in Structural Verification

NMR_Logic cluster_input Input cluster_analysis NMR Analysis cluster_output Structural Information Compound Synthesized Compound H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR Proton_Env Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation

NMR for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight of the target compound and identifying potential impurities.

Expected Mass Spectrometry Data
CompoundMolecular FormulaExact Mass [M-H]⁻ (m/z)
This compoundC₈H₅FN₂O₂179.0257
1H-indazole-3-carboxylic acidC₈H₆N₂O₂161.0351
5-chloro-1H-indazole-3-carboxylic acidC₈H₅ClN₂O₂194.9961 / 196.9932 (isotope pattern)
Detailed Experimental Protocol: LC-MS
  • LC System: An HPLC or UPLC system.

  • MS System: A mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the RP-HPLC protocol described above, but using a formic acid mobile phase for MS compatibility.

  • MS Parameters:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: 50-500 m/z.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_output Results Sample Prepared Sample LC LC Separation Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer ESI->MS Data Mass Spectrum Acquisition MS->Data MW_Confirm Molecular Weight Confirmation Data->MW_Confirm Impurity_ID Impurity Identification Data->Impurity_ID

LC-MS analysis workflow.

Potential Impurities in the Synthesis of this compound

The purity of the final product is highly dependent on the synthetic route and purification methods employed. Common impurities may include unreacted starting materials, byproducts, and intermediates. A plausible synthesis of this compound starts from 4-fluoro-2-nitroaniline.

Table of Potential Impurities
Impurity NameStructureOrigin
4-fluoro-2-nitroanilineC₆H₅FN₂O₂Unreacted starting material
5-fluoro-1H-indazoleC₇H₅FN₂Decarboxylation of the final product
Isomeric indazole-3-carboxylic acidsC₈H₅FN₂O₂ (different fluorine position)Impurities in starting material
Residual Solvents(e.g., DMF, Toluene, Ethyl Acetate)From synthesis and purification

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires the application of orthogonal analytical techniques. RP-HPLC provides reliable quantitative purity data, while NMR spectroscopy offers definitive structural confirmation. LC-MS is invaluable for confirming the molecular weight and identifying unknown impurities. By employing the detailed protocols and considering the potential impurities outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important pharmaceutical intermediate.

References

Benchmarking 5-fluoro-1H-indazole-3-carboxylic acid: A Comparative Guide for RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking 5-fluoro-1H-indazole-3-carboxylic acid against established standards in the context of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition. Due to the current lack of publicly available data on the RIPK1 inhibitory activity of this compound, this document outlines a proposed comparative study, complete with detailed experimental protocols and data presentation formats. The indazole scaffold is a recognized pharmacophore in numerous kinase inhibitors, suggesting the potential of its fluorinated derivatives as novel therapeutic agents.[1][2][3]

Introduction to this compound

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and neurological drugs.[4] The inclusion of a fluorine atom can enhance biological activity, making it a compound of interest for discovering novel modulators of biological pathways.[1][4] Given the prevalence of the indazole core in known kinase inhibitors, this guide proposes the evaluation of this compound as a potential inhibitor of RIPK1, a key regulator of inflammation and necroptotic cell death.

Known Standards for RIPK1 Inhibition

A comprehensive benchmarking study requires comparison against well-characterized inhibitors. The following table summarizes the performance of established RIPK1 inhibitors that can serve as standards.

CompoundTypeTarget(s)IC50 (Biochemical)EC50 (Cellular)
Necrostatin-1 Allosteric InhibitorRIPK1182 nM494 nM
RIPA-56 Potent & Selective InhibitorRIPK113 nM27 nM (in L929 cells)
GSK'074 Dual InhibitorRIPK1, RIPK3~3 nM (cellular)Not specified

Proposed Experimental Workflow for Benchmarking

To ascertain the potential of this compound as a RIPK1 inhibitor, a structured experimental workflow is proposed. This workflow encompasses initial biochemical screening followed by cellular assays to determine potency and efficacy in a biological context.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_conclusion Comparative Analysis biochem_assay RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™) ic50_determination Determine IC50 Value biochem_assay->ic50_determination cell_assay Necroptosis Inhibition Assay (e.g., HT-29 or L929 cells) ic50_determination->cell_assay Proceed if active ec50_determination Determine EC50 Value cell_assay->ec50_determination toxicity_assay Cytotoxicity Assay ec50_determination->toxicity_assay comparison Compare IC50 and EC50 with Known Standards toxicity_assay->comparison

Proposed experimental workflow for benchmarking.

The RIPK1 Signaling Pathway and Necroptosis

RIPK1 is a crucial serine/threonine kinase that functions as a key signaling node in the tumor necrosis factor (TNF) receptor pathway. Depending on the cellular context, RIPK1 can mediate pro-survival signals through NF-κB activation or induce programmed cell death via apoptosis or necroptosis. Necroptosis is a regulated form of necrosis that is dependent on the kinase activities of RIPK1 and RIPK3.

ripk1_pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa transitions to ComplexIIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb transitions to (Caspase-8 inhibited) Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK1 RIPK1 ComplexIIb->RIPK1 Necroptosis Necroptosis RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates MLKL->Necroptosis oligomerizes and executes

Simplified RIPK1 signaling pathway.

Experimental Protocols

Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against RIPK1.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 (e.g., BPS Bioscience, Cat. No. 79744)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and standard inhibitors (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and standard inhibitors in kinase assay buffer.

  • In a 384-well plate, add the test compounds and a DMSO control.

  • Add the RIPK1 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the plate for 1 hour at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Necroptosis Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in protecting cells from induced necroptosis.

Principle: Certain cell lines, such as human colon adenocarcinoma HT-29 cells, can be induced to undergo necroptosis by treatment with a combination of TNF-α, a Smac mimetic (to inhibit apoptosis proteins), and a pan-caspase inhibitor (to block the apoptotic pathway). The protective effect of the test compound is measured by assessing cell viability.

Materials:

  • HT-29 or L929 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (human or mouse, depending on the cell line)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound and standard inhibitors (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or standard inhibitors for 1 hour.

  • Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK to the appropriate final concentrations.

  • Include control wells with cells only, cells with the necroptosis-inducing cocktail and DMSO, and cells with the test compound alone to assess for cytotoxicity.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percent protection for each compound concentration and determine the EC50 value using a non-linear regression curve fit.

By following this proposed guide, researchers can systematically evaluate the potential of this compound as a novel RIPK1 inhibitor and objectively compare its performance against established standards in the field.

References

comparative study of synthetic routes to fluorinated indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of many therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of key synthetic routes to fluorinated indazoles, offering a side-by-side look at their methodologies, performance, and ideal applications.

This guide will delve into three prominent strategies for synthesizing fluorinated indazoles:

  • Direct C-H Fluorination of the Indazole Core: A modern approach that introduces fluorine directly onto a pre-formed indazole ring.

  • Cyclization of Fluorinated Precursors: A classic and versatile method where the indazole ring is constructed from fluorine-bearing starting materials.

  • Transition-Metal-Catalyzed C-H Activation/Annulation: A powerful strategy for constructing complex indazoles, which can be adapted for fluorinated analogues.

Below, we present a detailed comparison of these methods, including quantitative data, experimental protocols, and a visual representation of the synthetic workflows.

Comparative Data of Synthetic Routes

Parameter Direct C-H Fluorination Cyclization of Fluorinated Precursors Transition-Metal-Catalyzed Annulation
Starting Materials 2-Aryl-2H-indazoleso-Fluorobenzaldehydes, HydrazineFluorinated Azobenzenes, Aldehydes
Key Reagents N-Fluorobenzenesulfonimide (NFSI)Hydrazine hydrate[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂
Catalyst Metal-freeNoneRhodium(III)
Solvent WaterHydrazine hydrate1,2-Dichloroethane (DCE)
Temperature 80 °C100 °C110 °C
Reaction Time 0.25 - 8 hoursNot specified24 hours
Yield Up to 87%[1]Good to excellentUp to 99%
Regioselectivity Highly selective for C-3[1]Dependent on precursor structureGenerally high, directed by the azo group
Key Advantages Environmentally friendly (water solvent), metal-free, high regioselectivity, late-stage fluorination possible.[1]Readily available starting materials, straightforward procedure.[2]High yields, broad substrate scope, good functional group tolerance.
Key Limitations Primarily demonstrated for C-3 of 2H-indazoles.Potential for side reactions like the Wolff-Kishner reduction.[3]Requires expensive transition-metal catalysts and additives.

Experimental Protocols

Direct C-H Fluorination via Radical Pathway

This method, developed by Ghosh and Hajra, offers a simple and environmentally friendly route to 3-fluoro-2H-indazoles.[1]

General Procedure for C-3 Fluorination of 2H-Indazoles: [1]

A mixture of the 2-substituted-2H-indazole (0.5 mmol) and N-fluorobenzenesulfonimide (NFSI) (1.0 mmol, 2.0 equiv) in water (3.0 mL) is placed in a sealed tube. The reaction mixture is then stirred at 80 °C for the time specified for the particular substrate (typically ranging from 15 minutes to 8 hours). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate eluent) to afford the desired 3-fluoro-2H-indazole.

Cyclization of a Fluorinated Precursor

This classical approach builds the indazole ring from a starting material already containing a fluorine atom. The following is a general procedure based on the reaction of o-fluorobenzaldehydes with hydrazine.[2]

General Procedure for the Synthesis of 1H-Indazole from o-Fluorobenzaldehyde: [2]

To a solution of o-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol), hydrazine hydrate (excess, can be used as the solvent) is added. The reaction mixture is heated to reflux (approximately 100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess hydrazine hydrate is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 1H-indazole.

Rhodium(III)-Catalyzed C-H Activation and Annulation

This powerful method allows for the synthesis of highly substituted N-aryl-2H-indazoles. While the original report focuses on non-fluorinated examples, this methodology can be applied to fluorinated azobenzenes.

General Procedure for Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles:

In a glovebox, a 4 mL vial is charged with the azobenzene (0.10 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and Cu(OAc)₂ (1.0 equiv). The vial is sealed with a Teflon-lined cap and removed from the glovebox. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the aldehyde (0.30 mmol, 3.0 equiv) are added via syringe. The reaction mixture is then placed in a preheated 110 °C oil bath and stirred for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a plug of silica gel, eluting with dichloromethane. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the N-aryl-2H-indazole.

Synthetic Pathways Overview

G cluster_0 Direct C-H Fluorination cluster_1 Cyclization of Fluorinated Precursor cluster_2 Transition-Metal-Catalyzed Annulation Indazole 2-Aryl-2H-Indazole F_Indazole 3-Fluoro-2-Aryl-2H-Indazole Indazole->F_Indazole H₂O, 80 °C NFSI NFSI (N-Fluorobenzenesulfonimide) NFSI->F_Indazole o_F_Benzaldehyde o-Fluorobenzaldehyde F_Indazole_Cyclo Fluorinated Indazole o_F_Benzaldehyde->F_Indazole_Cyclo Reflux Hydrazine Hydrazine Hydrazine->F_Indazole_Cyclo F_Azobenzene Fluorinated Azobenzene F_Indazole_TM Fluorinated N-Aryl-2H-Indazole F_Azobenzene->F_Indazole_TM DCE, 110 °C Aldehyde Aldehyde Aldehyde->F_Indazole_TM Rh_Catalyst [Cp*RhCl₂]₂ AgSbF₆, Cu(OAc)₂ Rh_Catalyst->F_Indazole_TM

Caption: Comparative workflow of major synthetic routes to fluorinated indazoles.

References

The Fluorinated Advantage: A Comparative Guide to 5-Fluoro-1H-indazole-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery, gaining a molecular edge is paramount. For researchers and scientists in drug development, the strategic incorporation of fluorine into lead compounds has become a reliable method to enhance pharmacological properties. This guide provides a comprehensive comparison of 5-fluoro-1H-indazole-3-carboxylic acid and its derivatives, highlighting their advantages over non-fluorinated analogs in drug design, with a particular focus on their application as kinase inhibitors.

Enhanced Potency and Bioavailability: The Impact of Fluorination

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and interact with the active site of numerous protein kinases.[1][2] The introduction of a fluorine atom to this scaffold, particularly at the 5- or 6-position, can significantly improve a compound's inhibitory potency and pharmacokinetic profile.[3]

A compelling example of this is seen in the development of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors.[3] Dysregulation of the ROCK1 signaling pathway is implicated in various diseases, including cancer, making it a key therapeutic target.[4][5]

Comparative Inhibitory Activity of Fluorinated Indazole Derivatives against ROCK1 [3]

CompoundStructureTarget KinaseIC50 (nM)
4-Fluoroindazole Derivative(Structure not available)ROCK12500
6-Fluoroindazole Derivative(Structure not available)ROCK114

As the data clearly indicates, the positional placement of the fluorine atom has a profound impact on inhibitory activity. The 6-fluoroindazole derivative exhibits a staggering 178-fold increase in potency compared to its 4-fluoro counterpart.[3] This highlights the critical role of fluorine in optimizing the interaction with the kinase's active site.

Furthermore, fluorination has been shown to dramatically improve oral bioavailability. The 6-fluoroindazole derivative demonstrated an oral bioavailability of 61%, a significant enhancement that is crucial for the development of orally administered drugs.[3] This improvement is often attributed to the increased metabolic stability conferred by the strong carbon-fluorine bond, which can block sites susceptible to metabolism by cytochrome P450 enzymes.[6][7]

Alternative Hinge-Binding Scaffolds

While the indazole scaffold is highly effective, a variety of other heterocyclic systems are also utilized as hinge-binding motifs in kinase inhibitor design. Scaffold hopping is a common strategy to explore new chemical space and optimize drug-like properties.[2]

Common Alternatives to the Indazole Scaffold [1][8][9]

ScaffoldExample Drug/InhibitorTarget Kinase(s)
Indole SunitinibVEGFR, PDGFR, c-KIT
Pyrazolopyrimidine RuxolitinibJAK1, JAK2
Quinazoline GefitinibEGFR
Thienopyrimidine PralsetinibRET
Pyrrolopyrimidine TofacitinibJAK family
Imidazopyridine OlaparibPARP

The choice of scaffold is dictated by the specific requirements of the target kinase and the desired selectivity profile. Indazoles, however, remain a highly attractive option due to their synthetic tractability and proven success in numerous clinical candidates and approved drugs.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human ROCK1 enzyme

  • S6K peptide substrate

  • ATP

  • Test compounds (e.g., fluorinated indazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Procedure: [11]

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µl of the ROCK1 enzyme solution.

  • Add 2 µl of the S6K peptide substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.

Cell-Based ROCK Inhibition Assay (Myosin Phosphatase Targeting Subunit 1 Phosphorylation)

This assay measures the phosphorylation of MYPT1, a direct downstream substrate of ROCK, in a cellular context.

Objective: To assess the ability of a compound to inhibit ROCK activity within intact cells.

Materials: [12]

  • Human cancer cell line (e.g., Panc-1)

  • Test compounds

  • Antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1

  • Cell lysis buffer

  • ELISA plates and reagents

Procedure: [12]

  • Seed Panc-1 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Perform an ELISA to measure the levels of phosphorylated MYPT1 (pMYPT1) and total MYPT1.

  • Normalize the pMYPT1 levels to the total MYPT1 levels.

  • Calculate the percentage of inhibition of MYPT1 phosphorylation relative to vehicle-treated cells and determine the cellular IC50 values.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials: [6][7]

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure: [6][7]

  • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context, the following diagrams illustrate the ROCK1 signaling pathway and the experimental workflows.

ROCK1_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates LIMK LIM Kinase ROCK1->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Phosphorylates & Inactivates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Myosin_Activation Myosin II Activation & Stress Fiber Formation MLC->Myosin_Activation Fluorinated_Indazole 6-Fluoroindazole Derivative Fluorinated_Indazole->ROCK1 Inhibits

Caption: The ROCK1 signaling pathway and its inhibition by a 6-fluoroindazole derivative.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Inhibitor Incubation Incubate Components in 384-well Plate Compound_Dilution->Incubation Reagent_Prep Prepare Kinase, Substrate, & ATP Reagent_Prep->Incubation Add_Detection_Reagent Add ADP-Glo™ Reagents Incubation->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence IC50_Calculation Calculate % Inhibition & Determine IC50 Read_Luminescence->IC50_Calculation

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The strategic incorporation of fluorine into the indazole scaffold, as exemplified by this compound and its derivatives, offers significant advantages in drug design. The enhanced potency, improved metabolic stability, and increased oral bioavailability demonstrated by fluorinated indazoles make them a superior choice for the development of next-generation kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to leverage the "fluorine advantage" in their drug discovery programs.

References

Navigating the Selectivity Landscape of 5-Fluoro-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-fluoro-1H-indazole-3-carboxylic acid scaffold serves as a versatile building block for a diverse range of pharmacologically active compounds. Understanding the cross-reactivity of these derivatives is paramount for developing selective and safe therapeutics. This guide provides an objective comparison of the performance of various compounds based on this core structure, supported by experimental data, detailed protocols, and pathway visualizations.

The strategic incorporation of a fluorine atom at the 5-position of the indazole ring can significantly influence the physicochemical properties and biological activity of the resulting compounds, often enhancing potency and metabolic stability. This guide delves into the selectivity profiles of several such derivatives, with a primary focus on their interactions with protein kinases, a major class of drug targets.

Comparative Analysis of Kinase Inhibitor Selectivity

Compounds derived from this compound have demonstrated significant potential as inhibitors of various protein kinases. The following tables summarize the cross-reactivity data for representative compounds, showcasing their on-target potency and off-target profiles.

Table 1: Selectivity Profile of a 1H-Indazole-3-carboxamide Based PAK1 Inhibitor (Compound 30l)

Compound 30l, a derivative of 1H-indazole-3-carboxamide, has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), an enzyme implicated in cancer progression.[1][2] The following data illustrates its selectivity against a panel of 29 other kinases.

KinaseIC50 (nM)
PAK1 9.8
PIM1>10000
PIM2>10000
PIM3>10000
CDK2/cyclin A>10000
CDK5/p25>10000
GSK3β>10000
ROCK1>10000
ROCK2>10000
DAPK1>10000
MRCKα>10000
MRCKβ>10000
Aurora A>10000
Aurora B>10000
CHK1>10000
CHK2>10000
PLK1>10000
PLK2>10000
PLK3>10000
PLK4>10000
NEK1>10000
NEK2>10000
NEK6>10000
NEK7>10000
NEK9>10000
BUB1>10000
Mps1>10000
Haspin>10000
CK2>10000

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[1][2]

Table 2: Cross-Reactivity of an Indazole-Based PLK4 Inhibitor (Compound C05)

Compound C05 is a potent inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[3] The following table shows its inhibitory activity against a panel of related kinases at a concentration of 0.5 μM.

Kinase% Inhibition at 0.5 µM
PLK4 87.45
PLK1<10
PLK2<10
PLK3<10
CDK1/cyclin B<10
CDK2/cyclin A<10
CDK4/cyclin D1<10
Aurora A<10
Aurora B<10
CHK1<10

Data sourced from a study on indazole-based PLK4 inhibitors.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to assess cross-reactivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PAK1_Signaling_Pathway PAK1 Signaling in Cell Migration cluster_0 Upstream Activators cluster_1 Receptor Tyrosine Kinases (RTKs) cluster_2 Small GTPases cluster_3 PAK1 Activation cluster_4 Downstream Effectors Growth_Factors Growth Factors RTK RTKs Growth_Factors->RTK Cytokines Cytokines Cytokines->RTK Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 LIMK1 LIMK1 PAK1->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Cell_Migration Cell Migration Actin_Dynamics->Cell_Migration Compound_30l Compound 30l Compound_30l->PAK1

Caption: PAK1 signaling pathway in cell migration and its inhibition.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow (ADP-Glo™) Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in Multi-Well Plate Prepare_Reagents->Reaction_Setup Incubate_1 Incubate to Allow Kinase Reaction to Proceed Reaction_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temperature Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Incubate_2->Add_Detection_Reagent Incubate_3 Incubate to Stabilize Signal Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence (Signal is Proportional to ADP Produced) Incubate_3->Measure_Luminescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a kinase inhibition assay.

Experimental Protocols

Accurate and reproducible data are the bedrock of reliable cross-reactivity profiling. This section provides detailed methodologies for the key experiments cited in this guide.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a widely used method for measuring the activity of kinases and the potency of their inhibitors.[4][5][6]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[5]

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce light.[6]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Radioligand Binding Assay for GPCR Selectivity

This protocol is a standard method to determine the binding affinity of a compound to a G-protein coupled receptor (GPCR).[7][8]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the GPCR

  • Test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of the cross-reactivity of compounds derived from this compound. The presented data and protocols offer a framework for researchers to evaluate and compare the selectivity of novel derivatives, ultimately aiding in the development of more targeted and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-fluoro-1H-indazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 5-fluoro-1H-indazole-3-carboxylic acid, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

II. Primary Disposal Method: Hazardous Waste Collection

The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] Due to its nature as a halogenated organic compound, it must not be disposed of down the drain or in regular solid waste.[1]

Step-by-Step Waste Collection Protocol:

  • Waste Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.

    • The container must have a secure screw-top cap to prevent spills and the escape of vapors.

    • Ensure the container material is appropriate for acidic and fluorinated compounds.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste.

    • Indicate the date when the waste was first added to the container.

  • Segregation of Waste:

    • Do not mix this compound with other non-halogenated or incompatible waste streams.

    • Store the designated waste container in a secondary containment bin to mitigate risks from potential leaks.

  • Storage:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

    • The storage location should be clearly marked as a hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

    • Follow all institutional and local regulations for the final handover of the waste.

III. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure the chemical fume hood is operating at maximum capacity to ventilate the space.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills (if the compound is in solution), use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Neutralization of Acidic Residue (for spill cleanup only):

    • After the bulk of the material has been collected, the spill area can be decontaminated.

    • For residual amounts, a dilute solution of sodium bicarbonate or another suitable base can be carefully applied to neutralize the acidic nature of the compound.[2]

    • Caution: This neutralization step is for cleaning residual contamination from a spill and is not a method for bulk waste disposal. The reaction may produce gas, so proceed with caution.

  • Final Cleanup and Disposal:

    • Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container.

    • Dispose of this container through your institution's hazardous waste program.

IV. Quantitative Data Summary

ParameterGuidelineSource
Primary Disposal Method High-Temperature Incineration[2]
Alternative Disposal Hazardous Waste Landfill[2]
pH for Neutralized Spill Residue 6.0 - 8.0[2]
Waste Segregation Halogenated Organic Waste StreamGeneral Lab Safety

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed, and compatible hazardous waste container for halogenated organics. is_spill->collect_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate and ventilate. 2. Don PPE. 3. Contain the spill. 4. Collect contaminated materials for hazardous waste disposal. is_spill->spill_procedure Yes store_waste Store the waste container in a designated, secure area with secondary containment. collect_waste->store_waste spill_procedure->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company for pickup. store_waste->contact_ehs end End: Waste is properly disposed of. contact_ehs->end

Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-fluoro-1H-indazole-3-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Protection Type Recommended PPE Standard/Specification Purpose
Respiratory Protection NIOSH-approved N95 (or better) filtering facepiece respirator or a full-face particle respirator.NIOSH (US) or EN 143 (EU) Type P2To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[1][2]
Eye and Face Protection Chemical safety goggles that meet the ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU)To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).Consult manufacturer's glove selection chart for specific chemical compatibility.To prevent skin contact, which can cause irritation.[1][3]
Body Protection A lab coat, buttoned, with long sleeves.Nomex® or similar flame-resistant material is recommended if working with flammable solvents.To protect skin from accidental spills and contamination.[3]
Foot Protection Closed-toe and closed-heel shoes.N/ATo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed when not in use.[5]

2. Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][6]

3. Weighing and Aliquoting:

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a balance inside the chemical fume hood or a balance with a local exhaust ventilation enclosure.

  • Handle the powder gently to avoid creating dust.

  • Clean any spills immediately using appropriate procedures (see Disposal Plan).

4. Dissolution and Use:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

Disposal Plan

1. Chemical Waste:

  • Dispose of unused this compound and any solutions containing it as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.

2. Contaminated Materials:

  • All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

3. Spill Cleanup:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[2][5]

  • Place the collected material into a sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and decontaminating solution.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Verify Fume Hood Operation a->b c Weigh Compound in Fume Hood b->c Proceed to handling d Prepare Solution c->d e Conduct Experiment d->e f Dispose of Contaminated Materials e->f Experiment complete g Dispose of Chemical Waste f->g h Decontaminate Work Area g->h i Remove PPE h->i

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-indazole-3-carboxylic acid
Reactant of Route 2
5-fluoro-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.